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  • Product: 4-Methyl-6-(2-methyl-1-propen-1-yl)-2H-pyran-2-one
  • CAS: 4394-72-3

Core Science & Biosynthesis

Foundational

What is 4-Methyl-6-(2-methyl-1-propen-1-yl)-2H-pyran-2-one?

An In-Depth Technical Guide to 4-Methyl-6-(2-methyl-1-propen-1-yl)-2H-pyran-2-one: Synthesis, Properties, and Biological Significance Abstract This technical guide provides a comprehensive overview of 4-Methyl-6-(2-methy...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Methyl-6-(2-methyl-1-propen-1-yl)-2H-pyran-2-one: Synthesis, Properties, and Biological Significance

Abstract

This technical guide provides a comprehensive overview of 4-Methyl-6-(2-methyl-1-propen-1-yl)-2H-pyran-2-one, a member of the versatile 2-pyranone class of heterocyclic compounds. The 2-pyranone scaffold is a recurring motif in numerous natural products and serves as a privileged structure in medicinal chemistry due to its wide spectrum of biological activities. This document details the physicochemical properties, structural characteristics, plausible synthetic strategies, and known biological activities of the title compound and its close analogs. By synthesizing information from spectroscopic data, synthetic methodologies for related pyranones, and bioactivity studies, this guide offers critical insights for researchers, scientists, and drug development professionals engaged in the fields of organic synthesis, medicinal chemistry, and agrochemical research.

Introduction to the 2-Pyranone Scaffold

The 2H-pyran-2-one, or α-pyrone, is a fundamental heterocyclic core that commands significant attention in chemical and biological sciences. These six-membered unsaturated lactones are integral components of numerous natural products and are renowned for their diverse pharmacological profiles. The inherent reactivity of the α,β-unsaturated ester system allows for a variety of chemical transformations, making 2-pyranones powerful building blocks in synthetic chemistry.[1] The biological relevance of this scaffold is exceptionally broad, with derivatives exhibiting activities including antimicrobial, antifungal, cytotoxic, antitumor, antiviral, and anti-inflammatory properties.[2][3][4][5][6] As such, the synthesis and functionalization of novel pyranone derivatives remain an active and promising area of research for the development of new therapeutic agents and other functional molecules.

Physicochemical and Structural Characterization

A thorough understanding of a compound's physical and chemical properties is foundational to its application and study. This section details the known characteristics of 4-Methyl-6-(2-methyl-1-propen-1-yl)-2H-pyran-2-one.

Chemical Identity

The fundamental identifiers and properties of the title compound are summarized below, providing a clear reference for its molecular formula, weight, and standardized chemical nomenclature.

PropertyValueReference
Molecular Formula C₁₀H₁₂O₂[7]
Molecular Weight 164.2011 g/mol [7]
IUPAC Name 4-methyl-6-(2-methylprop-1-en-1-yl)pyran-2-one[7]
InChI InChI=1S/C10H12O2/c1-7(2)4-9-5-8(3)6-10(11)12-9/h4-6H,1-3H3[7]
InChIKey BOYCIJXFRURCND-UHFFFAOYSA-N[7]
Structural Elucidation

The structure of 4-Methyl-6-(2-methyl-1-propen-1-yl)-2H-pyran-2-one is defined by its α-pyrone ring, substituted at positions 4 and 6. The α,β-unsaturated lactone core is a key pharmacophore that can act as a Michael acceptor, a feature often implicated in the biological mechanism of action for this class of compounds. The methyl group at C4 and the bulky, unsaturated isobutenyl group at C6 significantly influence the molecule's steric and electronic properties, which in turn dictate its reactivity and biological target specificity.

Caption: Chemical structure of 4-Methyl-6-(2-methyl-1-propen-1-yl)-2H-pyran-2-one.

Spectroscopic Profile

Characterization and identification of the compound rely on standard spectroscopic techniques. While a full experimental spectrum is not publicly available, gas chromatography (GC) data provides a reliable method for its identification in complex mixtures.

ParameterValueReference
GC Retention Index (HP-5MS column, non-polar) 1365[7]
GC Retention Index (Carbowax column, polar) 2041[7]

The significant difference in retention indices between non-polar and polar GC columns is characteristic of a molecule with a polar lactone functional group and a less polar hydrocarbon backbone, aiding in its selective identification.

Synthesis Strategies

While a dedicated synthesis for 4-Methyl-6-(2-methyl-1-propen-1-yl)-2H-pyran-2-one is not extensively documented, its structure lends itself to established methodologies for 2-pyranone synthesis. Two plausible and robust strategies are outlined below.

Strategy 1: Synthesis via β-Keto Ester Condensation

A classical and highly effective approach to substituted 2-pyranones involves the condensation of a β-keto ester with an α,β-unsaturated aldehyde or ketone, followed by acid-catalyzed cyclization and dehydration. This method offers a convergent and flexible route to the target molecule.

G target Target Pyranone disconnect1 C-O / C-C Bond (Lactonization) target->disconnect1 intermediate Unsaturated Keto-Ester disconnect1->intermediate disconnect2 C=C Bond (Aldol Condensation) intermediate->disconnect2 precursor1 Ethyl Acetoacetate disconnect2->precursor1 precursor2 4-Methyl-2-pentenal disconnect2->precursor2

Caption: Retrosynthetic analysis for the target pyranone via a β-keto ester pathway.

Experimental Protocol 1: Proposed Synthesis via Knoevenagel-Doebner Condensation

This protocol is a hypothetical, field-proven workflow based on established chemical principles for pyranone synthesis.

  • Step 1: Knoevenagel Condensation

    • To a solution of 4-methyl-2-pentenal (1.0 eq) and ethyl acetoacetate (1.1 eq) in benzene (0.5 M), add a catalytic amount of piperidine (0.1 eq) and acetic acid (0.1 eq).

    • Fit the reaction flask with a Dean-Stark apparatus to azeotropically remove water.

    • Heat the mixture to reflux and monitor the reaction by TLC until the starting aldehyde is consumed.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude intermediate diene-keto-ester.

  • Step 2: Cyclization and Lactonization

    • Dissolve the crude intermediate from Step 1 in a minimal amount of glacial acetic acid.

    • Add a catalytic amount of concentrated sulfuric acid (5 mol%).

    • Heat the mixture to 100 °C for 2-4 hours, monitoring for the formation of the pyranone product by GC-MS.

    • Cool the reaction mixture and carefully pour it into a stirred mixture of ice and water.

    • Extract the aqueous mixture with diethyl ether (3x).

    • Combine the organic extracts, wash with saturated NaHCO₃ until effervescence ceases, then wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the target compound, 4-Methyl-6-(2-methyl-1-propen-1-yl)-2H-pyran-2-one.

Strategy 2: Derivatization of Dehydroacetic Acid (DHA)

Dehydroacetic acid (3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one) is a commercially available and highly versatile starting material for producing a vast array of pyranone derivatives.[1][5][8] Its reactive acetyl group and hydroxyl group provide handles for extensive chemical modification. A plausible route to the target compound involves olefination of the acetyl group, followed by deoxygenation of the C4 hydroxyl group.

G cluster_0 Synthetic Workflow from DHA start Dehydroacetic Acid (DHA) step1 Wittig Olefination (Ph₃P=C(CH₃)₂) start->step1 intermediate 4-Hydroxy-pyranone Intermediate step1->intermediate step2 Hydroxyl Group Transformation & Reduction (e.g., Barton-McCombie) intermediate->step2 end Target Pyranone step2->end

Caption: Proposed synthetic workflow starting from Dehydroacetic Acid (DHA).

This strategy leverages the robust and well-understood chemistry of DHA, providing a reliable pathway for accessing complex C6-substituted pyranones.[9][10]

Biological Activity and Therapeutic Potential

The 2-pyranone core is a recognized pharmacophore, and compounds containing this motif are frequently investigated for therapeutic applications.

Antimicrobial and Antifungal Properties

Analogs of the title compound have demonstrated significant antifungal activity. A study on a series of 4-methyl-6-alkyl-α-pyrones revealed that their efficacy is dependent on the length of the C6 alkyl chain.[11] Compounds with butyl, pentyl, hexyl, and heptyl chains were effective against a range of pathogenic fungi.[11] This suggests that the lipophilicity and steric profile of the C6 substituent are critical for activity.

Notably, the related compound 4-methyl-6-pentyl-2H-pyran-2-one has been patented as a fungicide for agricultural use, exhibiting activity comparable to the natural product 6-pentyl-α-pyrone (6-PAP) but with a more economical synthesis.[12]

CompoundED₅₀ (µg/mL) against Test FungiReference
4-methyl-6-butyl-α-pyrone~15-50[11]
4-methyl-6-pentyl-α-pyrone~15-50[11]
4-methyl-6-hexyl-α-pyrone~15-50[11]
4-methyl-6-heptyl-α-pyrone~15-50[11]

The mechanism of action for these compounds is believed to involve disruption of cellular metabolism or interference with the fungal cell membrane.[13] Furthermore, pyranone derivatives have shown promise in combating bacterial biofilms, a key factor in antibiotic resistance.[14]

Cytotoxic and Antitumor Potential

The therapeutic potential of pyranones extends to oncology. Natural pyranone derivatives isolated from endophytic fungi have demonstrated moderate cytotoxic activity against human tumor cell lines.[3] For example, phomapyrones A and B, which share the pyranone core, showed inhibitory activity against the HL-60 (human promyelocytic leukemia) cell line with IC₅₀ values of 34.62 µM and 27.90 µM, respectively.[3] This highlights the potential of the 2-pyranone scaffold as a starting point for the development of novel anticancer agents.

Structure-Activity Relationship (SAR) Insights

Based on available data for this class of compounds, several SAR trends can be inferred:

  • The α,β-Unsaturated Lactone: This Michael acceptor is crucial for covalent interaction with biological nucleophiles (e.g., cysteine residues in enzymes), which is a common mechanism for bioactivity.

  • C4-Methyl Group: The presence of a methyl group at the C4 position is common among biologically active synthetic pyranones and may contribute to metabolic stability or hydrophobic interactions within a binding pocket.[11]

  • C6-Substituent: The nature of the substituent at the C6 position is a primary determinant of potency and selectivity. Lipophilicity and chain length are key factors in antifungal activity, suggesting that this part of the molecule is critical for penetrating the fungal cell wall or interacting with a specific target.[11][12] The unsaturated nature of the 2-methyl-1-propen-1-yl group in the title compound may offer additional interaction points or influence the overall conformation compared to saturated alkyl chains.

Applications in Research and Development

4-Methyl-6-(2-methyl-1-propen-1-yl)-2H-pyran-2-one and its analogs are valuable tools for several areas of scientific inquiry:

  • Medicinal Chemistry: It serves as an excellent scaffold for generating compound libraries to screen for various biological activities, from antimicrobial to anticancer effects.[2][5]

  • Agrochemical Science: Given the proven fungicidal properties of closely related analogs, this compound is a strong candidate for development as a novel agricultural fungicide, potentially offering a more cost-effective alternative to existing natural products.[12]

  • Flavor and Fragrance Industry: The saturated tetrahydro-pyran analog, known as Rose Oxide, is a well-known fragrance and flavor compound found in sources like wine and black currants.[15] This suggests that the unsaturated pyranone core may also possess unique organoleptic properties worthy of investigation.

Conclusion

4-Methyl-6-(2-methyl-1-propen-1-yl)-2H-pyran-2-one is a representative of the chemically versatile and biologically significant 2-pyranone family. While specific data on this exact molecule is limited, a comprehensive analysis of its structural features, plausible synthetic routes, and the well-documented activities of its close analogs provides a strong foundation for its further investigation. Its profile suggests significant potential in the development of new antifungal agents for both clinical and agricultural applications, as well as a valuable scaffold for broader drug discovery efforts. Future research should focus on executing the proposed syntheses, confirming its spectroscopic identity, and conducting thorough biological evaluations to unlock its full potential.

References

  • Google Patents. EP1024695B1 - Fungicide comprising 4-methyl-6-pentyl-2h-pyran-2-one.
  • NIST WebBook. 2H pyran-2-one,4-methyl-6-(2-methyl-1-propenyl). [Link]

  • The Fragrance Conservatory. Tetrahydro-4-methyl-2-(2-methylpropen-1-yl)pyran. [Link]

  • NIH National Center for Biotechnology Information. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). [Link]

  • Google Patents. CN110372654A - The method of two-step method synthesis 4- methyl -6- (2,4,4- tri-methyl-amyl) -2H- pyran-2-one.
  • PubMed. Antifungal activity of 4-methyl-6-alkyl-2H-pyran-2-ones. [Link]

  • PubChem. 2H-pyran-2-one, 4-methyl-. [Link]

  • ACS Publications. Base-Promoted Selective Synthesis of 2H-Pyranones and Tetrahydronaphthalenes via Domino Reactions. [Link]

  • NIST WebBook. 2H-Pyran, tetrahydro-4-methyl-2-(2-methyl-1-propenyl)-. [Link]

  • PubMed Central. Pyranone Derivatives With Antitumor Activities, From the Endophytic Fungus Phoma sp. YN02-P-3. [Link]

  • ResearchGate. (PDF) PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. [Link]

  • ResearchGate. 2-Pyrones possessing antimicrobial and cytotoxic activities. [Link]

  • ResearchGate. Dehydroacetic Acid and Its Derivatives as Starting Synthons for Synthesis of Heterocyclic Compounds. [Link]

  • PubChem. 2H-Pyran-2-one, 4-methyl-6-(1-methylethyl)-. [Link]

  • NIH National Center for Biotechnology Information. Antibacterial and Anti-Biofilm Activity of Pyrones from a Pseudomonas mosselii Strain. [Link]

  • NIH National Center for Biotechnology Information. Synthesis and antibacterial activities of enamine derivatives of dehydroacetic acid. [Link]

  • Elsevier Shop. Dehydroacetic Acid and Its Derivatives - 1st Edition. [Link]

  • MDPI. Evaluation of Antibacterial and Antibiofilm Properties of Phenolics with Coumarin, Naphthoquinone and Pyranone Moieties Against Foodborne Microorganisms. [Link]

  • Cheméo. (Z)-6-Methyl-2-(nonadec-10-en-1-yl)-2H-pyran-4(3H)-one (CAS 243118-18-5). [Link]

  • Frontiers. Pyranone Derivatives With Antitumor Activities, From the Endophytic Fungus Phoma sp. YN02-P-3. [Link]

  • MDPI. Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. [Link]

  • Taylor & Francis Online. Advances in the synthesis of dehydroacetic acid based pyrazole-pyridine conjugates with promising anti-malarial and anti-inflammatory potentials. [Link]

  • Semantic Scholar. synthesis of heterocyclic compounds from the reactions of dehydroacetic acid (dha) and its derivatives. [Link]

Sources

Exploratory

A Technical Guide to 4-Methyl-6-(2-methyl-1-propen-1-yl)-2H-pyran-2-one: A Synthetic Analog of Bioactive Fungal Metabolites

Abstract This technical guide provides a comprehensive overview of 4-Methyl-6-(2-methyl-1-propen-1-yl)-2H-pyran-2-one, a member of the α-pyrone class of heterocyclic compounds. While direct evidence for the natural occur...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 4-Methyl-6-(2-methyl-1-propen-1-yl)-2H-pyran-2-one, a member of the α-pyrone class of heterocyclic compounds. While direct evidence for the natural occurrence of this specific molecule remains elusive in current scientific literature, its structural similarity to a well-established family of bioactive fungal metabolites, particularly those isolated from Trichoderma species, positions it as a compound of significant interest for researchers in drug development and agricultural science. This guide will delve into the context of its natural product analogs, explore potential biological activities based on structure-activity relationships, outline established synthetic pathways for related compounds, and detail analytical methodologies for characterization.

Introduction: The α-Pyrone Scaffold in Nature

The 2H-pyran-2-one (or α-pyrone) ring system is a recurring motif in a diverse array of natural products exhibiting a wide spectrum of biological activities. These compounds are biosynthesized by a variety of organisms, including plants, bacteria, and fungi. Notably, fungi of the genus Trichoderma are prolific producers of volatile organic compounds (VOCs), a significant portion of which are α-pyrones.[1][2] These fungal metabolites play crucial roles in intercellular communication, mycoparasitism, and interactions with plants.[3]

One of the most well-studied examples is 6-pentyl-2H-pyran-2-one (6-PAP), a natural product with known antifungal properties.[4] The structural and functional characteristics of these naturally occurring α-pyrones serve as a foundational basis for the synthesis and investigation of analogs like 4-Methyl-6-(2-methyl-1-propen-1-yl)-2H-pyran-2-one.

Physicochemical Properties

The fundamental chemical properties of 4-Methyl-6-(2-methyl-1-propen-1-yl)-2H-pyran-2-one are essential for its study and application.

PropertyValueSource
Molecular FormulaC₁₀H₁₂O₂[5]
Molecular Weight164.2011 g/mol [5]
IUPAC Name4-methyl-6-(2-methylprop-1-en-1-yl)-2H-pyran-2-one[5]

Potential Biological Activity and Therapeutic Relevance

While direct biological studies on 4-Methyl-6-(2-methyl-1-propen-1-yl)-2H-pyran-2-one are not extensively documented, the activities of structurally similar compounds provide a strong rationale for its investigation.

Antifungal Properties

A significant body of research points to the potent antifungal activity of 4-methyl-6-alkyl-α-pyrones.[6] Structure-activity relationship studies on analogs of the natural product 6-PAP have revealed that modifications to the core structure can yield compounds with comparable or, in some cases, enhanced fungicidal effects. For instance, 4-methyl-6-pentyl-2H-pyran-2-one has been synthesized and demonstrated to possess significant fungicidal activity, making it a candidate for agricultural applications.[4][7] This suggests that 4-Methyl-6-(2-methyl-1-propen-1-yl)-2H-pyran-2-one is a promising candidate for screening against pathogenic fungi.

Plant Growth Promotion

Volatile organic compounds emitted by Trichoderma species are known to mediate plant growth.[1][8] This biostimulant effect is a key aspect of their use as biofertilizers. The α-pyrone scaffold is implicated in these interactions, suggesting that synthetic analogs could be developed to enhance crop yields and plant health.

Other Potential Applications

The pyran-2-one nucleus is a versatile scaffold in medicinal chemistry. Related compounds have been explored for their potential as flavoring agents and fragrances.[9]

Synthesis and Characterization

The synthesis of 4-Methyl-6-(2-methyl-1-propen-1-yl)-2H-pyran-2-one is not explicitly detailed in the reviewed literature; however, established methods for the synthesis of 4-methyl-6-alkyl-2H-pyran-2-ones can be adapted.

General Synthetic Strategy

A common approach to the synthesis of 4-methyl-6-substituted-2H-pyran-2-ones involves the condensation of a β-ketoester with an α,β-unsaturated ketone or aldehyde, followed by cyclization and dehydration.

Synthesis_Pathway Start β-Ketoester + α,β-Unsaturated Ketone/Aldehyde Condensation Condensation Reaction Start->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Dehydration Dehydration Cyclization->Dehydration Product 4-Methyl-6-(2-methyl-1-propen-1-yl)-2H-pyran-2-one Dehydration->Product

Figure 1: Generalized synthetic workflow for 4-methyl-6-substituted-2H-pyran-2-ones.

Experimental Protocol: Synthesis of a 4-Methyl-6-Alkyl-α-Pyrone Analog

The following protocol is adapted from the synthesis of 4-methyl-6-pentyl-2H-pyran-2-one and can serve as a template for the synthesis of the title compound with appropriate modifications of the starting materials.[4]

  • Reaction Setup: Combine equimolar amounts of a suitable β-ketoester (e.g., ethyl acetoacetate) and an α,β-unsaturated ketone (e.g., 4-methyl-3-penten-2-one) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Catalyst Addition: Add a catalytic amount of a base (e.g., sodium ethoxide) to the reaction mixture.

  • Reflux: Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., HCl).

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Analytical Characterization

The identity and purity of the synthesized 4-Methyl-6-(2-methyl-1-propen-1-yl)-2H-pyran-2-one should be confirmed using standard analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary method for identifying the compound and assessing its purity. The NIST WebBook provides reference mass spectral data for this molecule.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the α,β-unsaturated lactone carbonyl group and C=C double bonds.

Characterization_Workflow Crude_Product Crude Synthetic Product Purification Column Chromatography Crude_Product->Purification Pure_Compound Purified Compound Purification->Pure_Compound GC_MS GC-MS Analysis Pure_Compound->GC_MS NMR NMR Spectroscopy (¹H and ¹³C) Pure_Compound->NMR IR IR Spectroscopy Pure_Compound->IR Structural_Confirmation Structural Confirmation and Purity Assessment GC_MS->Structural_Confirmation NMR->Structural_Confirmation IR->Structural_Confirmation

Sources

Foundational

An In-depth Technical Guide to 4-Methyl-6-(2-methyl-1-propen-1-yl)-2H-pyran-2-one

Introduction 4-Methyl-6-(2-methyl-1-propen-1-yl)-2H-pyran-2-one is a substituted α-pyrone, a class of heterocyclic compounds that are of significant interest in the fields of organic synthesis, medicinal chemistry, and m...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Methyl-6-(2-methyl-1-propen-1-yl)-2H-pyran-2-one is a substituted α-pyrone, a class of heterocyclic compounds that are of significant interest in the fields of organic synthesis, medicinal chemistry, and materials science. The pyran-2-one core is a key structural motif found in numerous natural products and biologically active molecules. This guide provides a comprehensive overview of the physicochemical properties, spectral characteristics, and potential applications of this specific derivative, intended for researchers, scientists, and professionals in drug development.

The structural features of 4-Methyl-6-(2-methyl-1-propen-1-yl)-2H-pyran-2-one, including the conjugated diene system within the pyrone ring and the substituted side chain, suggest a potential for diverse chemical reactivity and biological interactions. This document aims to consolidate the available scientific information and provide a foundational understanding of this compound.

Chemical Structure and Identification

The chemical structure of 4-Methyl-6-(2-methyl-1-propen-1-yl)-2H-pyran-2-one is characterized by a pyran-2-one ring substituted with a methyl group at the 4-position and a 2-methyl-1-propen-1-yl group at the 6-position.

Diagram of the Chemical Structure of 4-Methyl-6-(2-methyl-1-propen-1-yl)-2H-pyran-2-one

Caption: Chemical structure of 4-Methyl-6-(2-methyl-1-propen-1-yl)-2H-pyran-2-one.

Table 1: Compound Identification

IdentifierValueSource
IUPAC Name 4-Methyl-6-(2-methyl-1-propen-1-yl)-2H-pyran-2-one-
Molecular Formula C₁₀H₁₂O₂[1]
Molecular Weight 164.2011 g/mol [1]
CAS Number Not available-
IUPAC Standard InChI InChI=1S/C10H12O2/c1-7(2)4-9-5-8(3)6-10(11)12-9/h4-6H,1-3H3[1]
IUPAC Standard InChIKey BOYCIJXFRURCND-UHFFFAOYSA-N[1]

Physicochemical Properties

Table 2: Physicochemical Properties

PropertyValueNotes and References
Melting Point Data not availableFor the related compound 4-Methoxy-6-methyl-2H-pyran-2-one, the melting point is 83-86 °C.[2] The nature of the substituent at the 6-position will influence the crystal lattice and thus the melting point.
Boiling Point Data not availableA structurally similar compound, 4-methyl-6-pentyl-2H-pyran-2-one, has a boiling range of 170-200 °C under vacuum (-75 cmHg).[3] It is anticipated that the title compound will have a comparable boiling point under reduced pressure.
Solubility Expected to be soluble in common organic solvents.The related compound 4-Methoxy-6-methyl-2H-pyran-2-one is noted for its solubility in organic solvents.[4] Due to its organic nature, 4-Methyl-6-(2-methyl-1-propen-1-yl)-2H-pyran-2-one is expected to be soluble in solvents such as acetone, ethanol, ethyl acetate, and dichloromethane, with limited solubility in water.
Appearance Data not availableMany simple pyran-2-one derivatives are crystalline solids or oils at room temperature.

Proposed Synthesis Pathway

A specific synthesis protocol for 4-Methyl-6-(2-methyl-1-propen-1-yl)-2H-pyran-2-one has not been detailed in the available literature. However, a plausible synthetic route can be adapted from the synthesis of similar 4-methyl-6-alkyl-2H-pyran-2-ones. One common precursor for such compounds is dehydroacetic acid (DHA), which can be converted to 4-hydroxy-6-methyl-2H-pyran-2-one. A potential pathway could involve the reaction of a suitable precursor with a derivative of 3-methyl-2-butenal.

A more direct approach, based on the synthesis of 4-methyl-6-pentyl-2H-pyran-2-one, would involve a Friedel-Crafts acylation of a β-keto ester followed by lactonization.[3]

Diagram of Proposed Synthesis Workflow

G cluster_0 Synthesis of 4-Methyl-6-(2-methyl-1-propen-1-yl)-2H-pyran-2-one start Starting Materials: Ethyl 3-methyl-2-butenoate 3-Methyl-2-butenoyl chloride step1 Friedel-Crafts Acylation start->step1 intermediate Intermediate Keto-acid step1->intermediate step2 Lactonization (Acid-catalyzed cyclization) intermediate->step2 product 4-Methyl-6-(2-methyl-1-propen-1-yl)-2H-pyran-2-one step2->product purification Purification (e.g., Vacuum Distillation, Chromatography) product->purification final_product Pure Product purification->final_product

Caption: A proposed workflow for the synthesis of the title compound.

Experimental Protocols

While a specific protocol for the title compound is unavailable, the following is a generalized procedure based on the synthesis of a similar compound, 4-methyl-6-pentyl-2H-pyran-2-one, which can be adapted by a skilled chemist.[3]

Step 1: Friedel-Crafts Acylation

  • To a solution of ethyl 3-methyl-2-butenoate in a suitable inert solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., aluminum chloride) at a reduced temperature (e.g., 0 °C).

  • Slowly add 3-methyl-2-butenoyl chloride to the reaction mixture while maintaining the temperature.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).

  • Quench the reaction by carefully pouring it into a mixture of ice and hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude keto-acid intermediate.

Step 2: Lactonization

  • Dissolve the crude keto-acid intermediate in a mixture of glacial acetic acid and a strong acid catalyst (e.g., concentrated sulfuric acid).

  • Heat the mixture to reflux for a specified period until the cyclization is complete (monitored by TLC or GC).

  • Cool the reaction mixture and pour it over a crushed ice-water mixture.

  • Extract the product with a suitable organic solvent (e.g., hexane or ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by fractional vacuum distillation or column chromatography to yield the final product.

Spectroscopic Data

Detailed experimental spectra for 4-Methyl-6-(2-methyl-1-propen-1-yl)-2H-pyran-2-one are not available. The following sections provide expected spectral characteristics based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the methyl groups, the olefinic protons of the pyran ring and the side chain, and the allylic protons.

Table 3: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityNotes
4-CH₃ 2.0 - 2.2sSinglet for the methyl group at C4.
Ring H-3 5.8 - 6.0s or dOlefinic proton on the pyran ring.
Ring H-5 6.0 - 6.2s or dOlefinic proton on the pyran ring.
Side chain =CH- 6.3 - 6.5s or dOlefinic proton on the propenyl side chain.
Side chain (CH₃)₂ 1.8 - 2.0dTwo methyl groups on the propenyl side chain, likely appearing as a doublet.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

Table 4: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)Notes
C=O (C2) 160 - 165Carbonyl carbon of the lactone.
C4 150 - 155Substituted olefinic carbon of the pyran ring.
C6 160 - 165Substituted olefinic carbon of the pyran ring.
C3 100 - 105Olefinic carbon of the pyran ring.
C5 110 - 115Olefinic carbon of the pyran ring.
4-CH₃ 18 - 22Methyl carbon at C4.
Side chain =CH- 120 - 125Olefinic carbon of the propenyl side chain.
Side chain =C(CH₃)₂ 135 - 140Quaternary olefinic carbon of the side chain.
Side chain (CH₃)₂ 20 - 25Methyl carbons on the propenyl side chain.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the α,β-unsaturated lactone functional group.

Table 5: Predicted IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity
C=O (Lactone) 1715 - 1730Strong
C=C (Alkene) 1600 - 1680Medium to Strong
C-O (Ester) 1200 - 1300Strong
C-H (sp²) 3000 - 3100Medium
C-H (sp³) 2850 - 3000Medium

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (164.20 g/mol ). The fragmentation pattern would likely involve the loss of the side chain and cleavage of the pyran ring.

Expected Fragmentation Pattern:

  • M⁺ peak: m/z = 164

  • Loss of a methyl group (-CH₃): m/z = 149

  • Loss of the propenyl group (-C₄H₇): m/z = 109

  • Cleavage of the pyran ring leading to various smaller fragments.

Biological Activity

While no specific biological activity data for 4-Methyl-6-(2-methyl-1-propen-1-yl)-2H-pyran-2-one has been found, the class of 4-methyl-6-alkyl-α-pyrones has been investigated for their biological properties.

A number of 4-methyl-6-alkyl-α-pyrones have demonstrated in vitro antifungal activity against various pathogenic fungi.[5] Compounds with alkyl chains of varying lengths at the 6-position were found to be effective, with their efficacy being dependent on the chain length.[5] For instance, derivatives such as 4-methyl-6-butyl-α-pyrone and 4-methyl-6-pentyl-α-pyrone were effective against several test fungi.[5] This suggests that 4-Methyl-6-(2-methyl-1-propen-1-yl)-2H-pyran-2-one may also possess antifungal properties, which warrants further investigation.

The pyran-2-one scaffold is a common feature in many natural products with diverse biological activities, including antimicrobial, antiviral, and antitumor properties. Therefore, the title compound could be a valuable candidate for biological screening programs.

Applications in Research and Development

Given its structure, 4-Methyl-6-(2-methyl-1-propen-1-yl)-2H-pyran-2-one can serve as a versatile building block in organic synthesis. The conjugated diene system in the pyranone ring makes it a suitable substrate for various cycloaddition reactions, allowing for the construction of more complex molecular architectures.

In the field of drug discovery, this compound could be a lead structure for the development of novel therapeutic agents, particularly antifungals, based on the known activities of related compounds. Its physicochemical properties can be further modified through chemical synthesis to optimize its pharmacokinetic and pharmacodynamic profiles.

Conclusion

4-Methyl-6-(2-methyl-1-propen-1-yl)-2H-pyran-2-one is a compound with interesting structural features that suggest potential for a range of applications in chemistry and pharmacology. While a complete experimental dataset for its physicochemical and biological properties is not yet available, this guide provides a comprehensive overview based on existing knowledge of related compounds. Further experimental investigation into the synthesis, characterization, and biological evaluation of this molecule is warranted to fully elucidate its potential.

References

  • Google Patents. EP1024695B1 - Fungicide comprising 4-methyl-6-pentyl-2h-pyran-2-one.
  • Chattopadhyay, T. K., & Dureja, P. (2006). Antifungal activity of 4-methyl-6-alkyl-2H-pyran-2-ones. Journal of Agricultural and Food Chemistry, 54(6), 2129–2133. [Link]

  • NIST. 2H pyran-2-one,4-methyl-6-(2-methyl-1-propenyl). In NIST Chemistry WebBook. [Link]

Sources

Exploratory

An In-depth Technical Guide to 4-Methyl-6-(2-methyl-1-propen-1-yl)-2H-pyran-2-one and its Analogs for Researchers and Drug Development Professionals

Chemical Identity and Physicochemical Properties 4-Methyl-6-(2-methyl-1-propen-1-yl)-2H-pyran-2-one belongs to the α-pyrone class of lactones. The core structure consists of a six-membered unsaturated lactone ring with m...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity and Physicochemical Properties

4-Methyl-6-(2-methyl-1-propen-1-yl)-2H-pyran-2-one belongs to the α-pyrone class of lactones. The core structure consists of a six-membered unsaturated lactone ring with methyl and isobutenyl substituents. The NIST Chemistry WebBook provides data for a compound with this chemical name, which will be used as the primary reference for its properties.[1]

Table 1: Physicochemical Properties of 4-Methyl-6-(2-methyl-1-propen-1-yl)-2H-pyran-2-one

PropertyValueSource
Molecular Formula C₁₀H₁₂O₂NIST WebBook[1]
Molecular Weight 164.2011 g/mol NIST WebBook[1]
IUPAC Name 4-methyl-6-(2-methylprop-1-en-1-yl)pyran-2-one
InChI InChI=1S/C10H12O2/c1-7(2)4-9-5-8(3)6-10(11)12-9/h4-6H,1-3H3NIST WebBook[1]
InChIKey BOYCIJXFRURCND-UHFFFAOYSA-NNIST WebBook[1]
Appearance White to light yellow crystalline powder (for related compounds)Chem-Impex[2]
Melting Point 83-86 °C (for the related 4-Methoxy-6-methyl-2H-pyran-2-one)Sigma-Aldrich[3]
Solubility Soluble in organic solvents (for related compounds)Chem-Impex[2]

Note: Some properties are inferred from structurally similar compounds due to limited data for the specific title compound.

Synthesis of 2H-Pyran-2-one Analogs

The synthesis of 2H-pyran-2-ones can be achieved through various synthetic routes. A common approach involves the condensation of a β-ketoester with an α,β-unsaturated aldehyde or ketone. The following diagram illustrates a general synthetic pathway.

G reagent1 β-Ketoester intermediate Intermediate Adduct reagent1->intermediate Base-catalyzed Michael Addition reagent2 α,β-Unsaturated Aldehyde/Ketone reagent2->intermediate product 2H-Pyran-2-one intermediate->product Intramolecular Cyclization & Dehydration G compound 4-Methyl-6-Alkyl-2H-Pyran-2-one target1 Fungal Cell Membrane compound->target1 target2 Metabolic Enzymes compound->target2 effect1 Disruption of Membrane Integrity target1->effect1 effect2 Inhibition of Fungal Growth target2->effect2 effect1->effect2

Sources

Foundational

An Investigator's Guide to the Bioactive Potential of 4-Methyl-6-(2-methyl-1-propen-1-yl)-2H-pyran-2-one: A Research Roadmap

Foreword: Unveiling the Therapeutic Promise of a Novel Pyranone The 2H-pyran-2-one scaffold is a recurring motif in a multitude of natural products and synthetic compounds that exhibit a remarkable breadth of biological...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Therapeutic Promise of a Novel Pyranone

The 2H-pyran-2-one scaffold is a recurring motif in a multitude of natural products and synthetic compounds that exhibit a remarkable breadth of biological activities. These activities span from antimicrobial and anti-inflammatory to cytotoxic and neuroprotective effects. Within this promising class of heterocyclic compounds, 4-Methyl-6-(2-methyl-1-propen-1-yl)-2H-pyran-2-one presents itself as a compelling, yet largely unexplored, candidate for therapeutic development. While direct biological data for this specific molecule remains scarce in the public domain, a comprehensive analysis of its structural analogues provides a strong rationale for a focused investigation into its bioactive potential.

This technical guide is structured as a research roadmap for drug discovery and development professionals. It moves beyond a rigid template to offer a logically sequenced and scientifically grounded framework for the systematic evaluation of this compound. We will delve into the most probable biological activities based on structure-activity relationships gleaned from related pyranones, propose detailed and validated experimental protocols to test these hypotheses, and outline the underlying scientific principles that guide these methodological choices. Our approach is designed to be self-validating, ensuring that the data generated is robust, reproducible, and can confidently guide further preclinical and clinical development.

Chapter 1: The Scientific Rationale - Hypothesizing Biological Activity

The core structure of 4-Methyl-6-(2-methyl-1-propen-1-yl)-2H-pyran-2-one, featuring a methylated pyranone ring with a substituted alkenyl group at the 6-position, shares significant homology with compounds of known biological importance. Our primary hypotheses for its bioactivity are therefore rooted in established evidence for its structural relatives.

The Antifungal Hypothesis: A Primary Target for Investigation

The most compelling evidence for the potential bioactivity of our target molecule lies in the well-documented antifungal properties of its close analogues. A notable example is 4-methyl-6-pentyl-2H-pyran-2-one, which has been identified as a potent fungicide with activity comparable to the natural product 6-pentyl-α-pyrone (6-PAP)[1]. Studies on a series of 4-methyl-6-alkyl-α-pyrones have demonstrated significant in vitro activity against a range of plant pathogenic fungi, including Sclerotium rolfsii, Rhizoctonia bataticola, and Pythium aphanidermatum[2]. The presence of the 4-methyl group in conjunction with an alkyl substituent at the 6-position appears to be a key determinant of this fungicidal action.

The proposed mechanism of action for related α-pyrones, such as 6-pentyl-2H-pyran-2-one (6PP), involves the disruption of crucial cellular pathways. Recent studies in the oomycete Peronophythora litchii suggest that 6PP may exert its antifungal effects by modulating the Target of Rapamycin (TOR) signaling pathway, a central regulator of cell growth and metabolism[3]. This provides a tangible starting point for mechanistic studies of our target compound.

The Anti-inflammatory Hypothesis: Targeting Key Mediators of Inflammation

Derivatives of the broader pyran class have been reported to possess anti-inflammatory properties. This bioactivity is often attributed to the inhibition of pro-inflammatory enzymes and cytokines. A logical line of inquiry would be to investigate whether 4-Methyl-6-(2-methyl-1-propen-1-yl)-2H-pyran-2-one can modulate key players in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX), or regulate the production of inflammatory cytokines like TNF-α and IL-6 in relevant cellular models.

The Cytotoxic Hypothesis: A Potential Avenue for Anticancer Research

The 2H-pyran-2-one core is also present in a number of compounds with demonstrated cytotoxic activity against various cancer cell lines. While the specific substitutions on the pyranone ring are critical for this activity, the general scaffold has proven to be a viable starting point for the development of novel anticancer agents. Therefore, a preliminary screen of our target molecule against a panel of cancer cell lines is a scientifically sound and prudent step in a comprehensive biological evaluation.

Chapter 2: A Step-by-Step Guide to Biological Evaluation

This chapter provides detailed, actionable protocols for investigating the hypothesized biological activities of 4-Methyl-6-(2-methyl-1-propen-1-yl)-2H-pyran-2-one. The experimental workflows are designed to provide a clear and robust assessment of the compound's potential.

Workflow for Antifungal Activity Assessment

This workflow is designed to first establish the antifungal spectrum of the compound and then to delve into its potential mechanism of action.

Antifungal_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: In Vivo Efficacy start Compound Synthesis & QC fungal_panel Panel of Pathogenic Fungi (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans, Plant Pathogens) start->fungal_panel Test against mic_determination Broth Microdilution Assay (Determine MIC & MFC) tor_pathway TOR Pathway Analysis (Western Blot for phosphorylated proteins) mic_determination->tor_pathway If active, investigate mechanism membrane_permeability Membrane Permeability Assay (e.g., SYTOX Green uptake) mic_determination->membrane_permeability ergosterol_binding Ergosterol Binding Assay (Spectrophotometric) mic_determination->ergosterol_binding fungal_panel->mic_determination animal_model Murine Model of Candidiasis (Assess fungal burden and survival) tor_pathway->animal_model Based on promising in vitro results membrane_permeability->animal_model ergosterol_binding->animal_model Anti_inflammatory_Workflow cluster_0 Phase 1: Cellular Screening cluster_1 Phase 2: Mechanistic Elucidation start Compound Synthesis & QC cell_culture Macrophage Cell Line (e.g., RAW 264.7) start->cell_culture lps_stimulation LPS Stimulation cell_culture->lps_stimulation Treat with compound then cytokine_measurement Cytokine Measurement (ELISA) (TNF-α, IL-6) lps_stimulation->cytokine_measurement cox_activity COX-1/COX-2 Inhibition Assay (Enzymatic assay) cytokine_measurement->cox_activity If active, investigate mechanism nf_kb_pathway NF-κB Pathway Analysis (Western Blot for IκBα degradation and p65 phosphorylation) cytokine_measurement->nf_kb_pathway

Caption: Workflow for the evaluation of anti-inflammatory activity.

Experimental Protocol: Measurement of Inflammatory Cytokines in LPS-Stimulated Macrophages

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and antibiotics. Seed the cells in 24-well plates and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of 4-Methyl-6-(2-methyl-1-propen-1-yl)-2H-pyran-2-one for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce an inflammatory response.

  • Supernatant Collection: Collect the cell culture supernatants and store them at -80°C until analysis.

  • ELISA: Quantify the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

Workflow for Cytotoxic Activity Assessment

This initial screening workflow aims to identify any cytotoxic potential against a panel of human cancer cell lines.

Cytotoxic_Workflow cluster_0 Phase 1: In Vitro Cytotoxicity Screening cluster_1 Phase 2: Apoptosis vs. Necrosis start Compound Synthesis & QC cancer_cell_panel Panel of Human Cancer Cell Lines (e.g., HeLa, MCF-7, A549) start->cancer_cell_panel Test against mtt_assay MTT Assay (Determine IC50) apoptosis_assay Annexin V/PI Staining (Flow Cytometry) mtt_assay->apoptosis_assay If cytotoxic, determine mode of cell death caspase_activity Caspase-3/7 Activity Assay mtt_assay->caspase_activity cancer_cell_panel->mtt_assay

Caption: Workflow for the evaluation of cytotoxic activity.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed human cancer cell lines (e.g., HeLa, MCF-7, A549) in 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 4-Methyl-6-(2-methyl-1-propen-1-yl)-2H-pyran-2-one for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit cell growth by 50%.

Chapter 3: Data Interpretation and Future Directions

The successful execution of the proposed experimental workflows will generate a comprehensive dataset on the biological activities of 4-Methyl-6-(2-methyl-1-propen-1-yl)-2H-pyran-2-one.

Table 1: Hypothetical Data Summary for Biological Evaluation

Biological ActivityAssayEndpointPredicted Outcome
Antifungal Broth MicrodilutionMIC (µg/mL)< 32 for Candida spp.
MFC (µg/mL)< 64 for Candida spp.
Anti-inflammatory LPS-stimulated MacrophagesTNF-α Inhibition (%)> 50% at 10 µM
IL-6 Inhibition (%)> 50% at 10 µM
Cytotoxic MTT Assay (HeLa)IC50 (µM)> 50
MTT Assay (MCF-7)IC50 (µM)> 50

The results from these initial studies will be pivotal in guiding the subsequent stages of drug development. A promising antifungal profile, for instance, would warrant further investigation into its in vivo efficacy in animal models of fungal infections and more in-depth mechanistic studies to elucidate its precise molecular target. Similarly, significant anti-inflammatory or cytotoxic activity would open up new avenues for research in those respective therapeutic areas.

The journey from a promising chemical scaffold to a clinically approved therapeutic is long and arduous. However, a systematic, evidence-based approach as outlined in this guide will ensure that the potential of 4-Methyl-6-(2-methyl-1-propen-1-yl)-2H-pyran-2-one is thoroughly and efficiently explored, maximizing its chances of contributing to the advancement of human health.

References

  • Antifungal activity of 4-methyl-6-alkyl-2H-pyran-2-ones. PubMed. Available at: [Link]

  • Base-Promoted Selective Synthesis of 2H-Pyranones and Tetrahydronaphthalenes via Domino Reactions. ACS Omega. Available at: [Link]

  • 2H pyran-2-one,4-methyl-6-(2-methyl-1-propenyl). NIST WebBook. Available at: [Link]

  • Fungicide comprising 4-methyl-6-pentyl-2h-pyran-2-one. Google Patents.
  • Design, synthesis and biological evaluation of 2-substituted 3-hydroxy-6-methyl-4H-pyran-4-one derivatives as Pseudomonas aeruginosa biofilm inhibitors. PubMed. Available at: [Link]

  • Design, synthesis and biological evaluation of 4-(alkyloxy)-6-methyl-2H-pyran-2-one derivatives as quorum sensing inhibitors. ResearchGate. Available at: [Link]

  • A New Insight into 6-Pentyl-2H-pyran-2-one against Peronophythora litchii via TOR Pathway. MDPI. Available at: [Link]

  • Design, synthesis and biological evaluation of 4-(alkyloxy)-6-methyl-2H-pyran-2-one derivatives as quorum sensing inhibitors. Sci-Hub. Available at: [Link]

  • PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. ResearchGate. Available at: [Link]

  • Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. MDPI. Available at: [Link]

  • 4-Hydroxy-6-methyl-2H-pyran-2-one. J-GLOBAL. Available at: [Link]

  • EXTRACTION OF 4H-PYRAN-4-ONE, 2,3-DIHYDRO -6-METHYL-, AN ALTERNATIVE ANTIFUNGAL AGENT, FROM SCHIZOPHYLLUM COMMUNE: OPTIMIZATION AND KINETIC STUDY. ResearchGate. Available at: [Link]

  • 2H-Pyran, tetrahydro-4-methyl-2-(2-methyl-1-propenyl)-. NIST WebBook. Available at: [Link]

  • An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. PMC. Available at: [Link]

Sources

Exploratory

Spectroscopic Characterization of 4-Methyl-6-(2-methyl-1-propen-1-yl)-2H-pyran-2-one: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-Methyl-6-(2-methyl-1-propen-1-yl)-2H-pyran-2-one. Designed for researchers, scientists, and professionals in drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-Methyl-6-(2-methyl-1-propen-1-yl)-2H-pyran-2-one. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the structural elucidation of this α-pyrone derivative. In the absence of publicly available experimental spectra, this guide leverages predictive models and established spectroscopic principles to provide a robust analytical framework.

Introduction to 4-Methyl-6-(2-methyl-1-propen-1-yl)-2H-pyran-2-one

4-Methyl-6-(2-methyl-1-propen-1-yl)-2H-pyran-2-one belongs to the α-pyrone class of heterocyclic compounds. These structures are of significant interest in medicinal chemistry and natural product synthesis due to their diverse biological activities. Accurate structural determination is paramount for understanding their function and potential applications. Spectroscopic techniques are the cornerstone of this characterization, providing detailed information about the molecular framework, functional groups, and connectivity.

Molecular Structure and Properties:

  • Molecular Formula: C₁₀H₁₂O₂

  • Molecular Weight: 164.20 g/mol

  • IUPAC Name: 4-methyl-6-(2-methylprop-1-en-1-yl)-2H-pyran-2-one

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Predicted ¹H and ¹³C NMR data for 4-Methyl-6-(2-methyl-1-propen-1-yl)-2H-pyran-2-one are presented below. These predictions are based on computational algorithms that analyze the chemical environment of each nucleus.[1][2]

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum provides insights into the number of different types of protons and their neighboring environments.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
H-3~5.9 - 6.1Singlet1H
H-5~6.2 - 6.4Singlet1H
H-1'~6.5 - 6.7Singlet1H
4-CH₃~2.0 - 2.2Singlet3H
2'-CH₃ (a)~1.9 - 2.1Singlet3H
2'-CH₃ (b)~1.9 - 2.1Singlet3H

Interpretation:

  • The protons on the pyranone ring (H-3 and H-5) are expected to appear as singlets in the downfield region due to the electron-withdrawing effect of the conjugated system and the ring oxygen.

  • The vinylic proton (H-1') of the propenyl group is also predicted to be a singlet and shifted downfield.

  • The methyl group at the 4-position is anticipated to be a sharp singlet.

  • The two methyl groups on the propenyl side chain are expected to be chemically equivalent, appearing as a single singlet with an integration of 6H, or as two closely spaced singlets.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum reveals the number of unique carbon environments within the molecule.

Carbon Assignment Predicted Chemical Shift (ppm)
C-2 (Carbonyl)~162 - 165
C-6~158 - 161
C-4~150 - 153
C-1'~135 - 138
C-2'~125 - 128
C-5~115 - 118
C-3~110 - 113
4-CH₃~18 - 22
2'-CH₃ (a)~25 - 29
2'-CH₃ (b)~20 - 24

Interpretation:

  • The carbonyl carbon (C-2) is expected to have the most downfield chemical shift.

  • The olefinic carbons of the pyranone ring and the propenyl side chain are predicted to resonate in the range of approximately 110-161 ppm.

  • The methyl carbons will appear in the upfield region of the spectrum.

Experimental Protocol for NMR Spectroscopy

This protocol outlines the general steps for acquiring NMR spectra of a solid organic compound.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[3]

    • Transfer the solution to a clean 5 mm NMR tube using a Pasteur pipette.

    • Ensure the sample height in the NMR tube is approximately 4-5 cm.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth.

    • Place the sample in the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

  • Data Acquisition:

    • Tune the probe to the appropriate nucleus (¹H or ¹³C).

    • Set the acquisition parameters (e.g., number of scans, pulse width, relaxation delay).

    • Acquire the free induction decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the spectrum.

    • Phase the spectrum and perform baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Expected IR Absorption Bands
Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
C=O stretch (α,β-unsaturated lactone)1720 - 1740Strong
C=C stretch (conjugated)1640 - 1680Medium
C-O stretch (ester)1200 - 1300Strong
C-H stretch (sp² C-H)3000 - 3100Medium
C-H stretch (sp³ C-H)2850 - 3000Medium

Interpretation:

  • A strong absorption band in the region of 1720-1740 cm⁻¹ is a key indicator of the α,β-unsaturated lactone carbonyl group.[4]

  • The presence of conjugated C=C bonds will be evident from absorptions in the 1640-1680 cm⁻¹ range.

  • A strong band corresponding to the C-O stretching of the ester functional group is also expected.

  • The spectrum will also show characteristic C-H stretching vibrations for both sp² and sp³ hybridized carbons.

Experimental Protocol for IR Spectroscopy (Thin Solid Film)

This method is suitable for obtaining the IR spectrum of a solid organic compound.[5]

  • Sample Preparation:

    • Dissolve a small amount of the solid sample (a few milligrams) in a volatile solvent (e.g., dichloromethane or acetone) in a small vial.

    • Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.

    • Using a pipette, apply a drop of the solution to the center of the salt plate.

    • Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

  • Data Acquisition:

    • Place the salt plate in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty instrument.

    • Acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Label the significant peaks with their corresponding wavenumbers.

    • Correlate the observed absorption bands with known functional group frequencies.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Expected Mass Spectrum Data
  • Molecular Ion (M⁺): m/z = 164

  • Key Fragmentation Pathways:

    • Loss of a methyl group (-CH₃): m/z = 149

    • Loss of a propenyl group (-C₄H₇): m/z = 109

    • Decarbonylation (-CO): m/z = 136

    • Retro-Diels-Alder fragmentation of the pyranone ring.

Interpretation:

The mass spectrum is expected to show a molecular ion peak at m/z 164, corresponding to the molecular weight of the compound. Common fragmentation patterns for pyranones include the loss of small alkyl radicals and the elimination of carbon monoxide.[6] The specific fragmentation of the 2-methyl-1-propen-1-yl side chain will also produce characteristic fragment ions.

Experimental Protocol for Mass Spectrometry (Electron Ionization)

Electron Ionization (EI) is a common technique for the mass analysis of volatile organic compounds.[2]

  • Sample Introduction:

    • Introduce a small amount of the sample into the ion source of the mass spectrometer. For a solid sample, a direct insertion probe may be used.

  • Ionization:

    • Bombard the sample with a high-energy beam of electrons (typically 70 eV) to generate a molecular ion (M⁺) and fragment ions.

  • Mass Analysis:

    • Accelerate the ions into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection:

    • The separated ions are detected, and their abundance is recorded.

  • Data Presentation:

    • The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the general workflows for the spectroscopic analysis described in this guide.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Reference Spectrum phase_baseline->reference integrate Integrate Peaks reference->integrate

Caption: General workflow for NMR sample preparation, data acquisition, and processing.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve Solid in Volatile Solvent apply Apply to Salt Plate dissolve->apply evaporate Evaporate Solvent apply->evaporate background Acquire Background Spectrum evaporate->background sample Acquire Sample Spectrum background->sample process Process Spectrum sample->process analyze Correlate Peaks to Functional Groups process->analyze

Caption: Workflow for preparing a solid sample for IR spectroscopy and analyzing the resulting spectrum.

MS_Workflow cluster_exp Mass Spectrometry Experiment cluster_output Data Output introduction Sample Introduction ionization Ionization (EI) introduction->ionization analysis Mass Analysis ionization->analysis detection Detection analysis->detection spectrum Generate Mass Spectrum (Abundance vs. m/z) detection->spectrum

Caption: The fundamental steps involved in a mass spectrometry experiment.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic analysis of 4-Methyl-6-(2-methyl-1-propen-1-yl)-2H-pyran-2-one. The presented ¹H NMR, ¹³C NMR, IR, and MS data, along with the outlined experimental protocols, offer a comprehensive framework for the characterization of this and related α-pyrone compounds. As a self-validating system, the consistency across these different spectroscopic techniques provides a high degree of confidence in the predicted structural features. This guide serves as a valuable resource for scientists engaged in the synthesis, isolation, and characterization of novel organic molecules.

References

  • NMRPredict. [Online]. Available: [Link]

  • ChemAxon NMR Predictor. [Online]. Available: [Link]

  • Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Online]. Available: [Link]

  • University of Colorado Boulder, Department of Chemistry. IR Spectroscopy of Solids. [Online]. Available: [Link]

  • NIST Chemistry WebBook. 2H-pyran-2-one, 4-methyl-6-(2-methyl-1-propenyl)-. [Online]. Available: [Link]

  • Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. [Online]. Available: [Link]

  • Michigan State University, Department of Chemistry. NMR Spectroscopy. [Online]. Available: [Link]

  • Michigan State University, Department of Chemistry. Infrared Spectroscopy. [Online]. Available: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Online]. Available: [Link]

Sources

Foundational

The Enduring Allure of the Alpha-Pyrone Scaffold: A Technical Guide for Researchers and Drug Developers

Abstract The α-pyrone (2-pyrone) nucleus, a six-membered unsaturated lactone, is a recurring and privileged scaffold in the vast tapestry of natural products. Its presence across kingdoms, from fungi and bacteria to plan...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The α-pyrone (2-pyrone) nucleus, a six-membered unsaturated lactone, is a recurring and privileged scaffold in the vast tapestry of natural products. Its presence across kingdoms, from fungi and bacteria to plants, underscores its evolutionary significance and versatile functionality. This technical guide provides an in-depth exploration of α-pyrone derivatives, designed for researchers, scientists, and drug development professionals. We will traverse their diverse classifications, delve into their biosynthetic and synthetic pathways, and illuminate their wide-ranging pharmacological activities. This guide aims to be a comprehensive resource, fostering a deeper understanding of this remarkable class of compounds and inspiring future innovation in medicinal chemistry and drug discovery.

Introduction: The Ubiquitous Alpha-Pyrone Core

The α-pyrone moiety is a fundamental heterocyclic scaffold that has captured the attention of chemists and biologists for decades[1]. These compounds are structurally characterized by a six-membered ring containing a lactone group and two double bonds. Their prevalence in nature is a testament to their inherent stability and biosynthetic accessibility[1]. Natural and synthetic α-pyrones exhibit an immense spectrum of biological activities, including antimicrobial, antitumor, cytotoxic, anti-inflammatory, and anticoagulant properties[1][2]. This functional diversity makes them highly attractive starting points for the development of novel therapeutic agents and agrochemicals.

A World of Diversity: Classification of Alpha-Pyrone Derivatives

The structural variety of α-pyrone derivatives is vast. For the purpose of this guide, we will classify them into three major categories based on their core structure:

  • Monocyclic α-Pyrones: These are the simplest forms, consisting of a single α-pyrone ring with various substituents. A prime example is 6-pentyl-α-pyrone , a volatile compound produced by Trichoderma species, known for its characteristic coconut-like aroma and potent antifungal properties[3][4].

  • Monobenzo-α-Pyrones (Coumarins): In this class, the α-pyrone ring is fused to a benzene ring, forming the coumarin scaffold. A prominent member is warfarin , a synthetic derivative of 4-hydroxycoumarin, widely used as an oral anticoagulant[1].

  • Dibenzo-α-Pyrones (Urolithins): These compounds feature an α-pyrone ring fused to two benzene rings. Urolithin A is a well-known example, produced by the gut microbiota from the metabolism of ellagitannins found in pomegranates and other fruits[1].

Nature's Blueprint: The Biosynthesis of Alpha-Pyrones

The majority of naturally occurring α-pyrones are synthesized via the polyketide pathway[1]. This process is analogous to fatty acid biosynthesis, utilizing acetyl-CoA and malonyl-CoA as building blocks for chain elongation[1]. The biosynthesis of many α-pyrones involves the cyclization of a triketide intermediate, which is then released from the polyketide synthase (PKS) enzyme complex[5].

However, nature exhibits remarkable versatility. For instance, plant-derived ellagitannins, the precursors to urolithins, originate from the shikimate pathway[1]. Furthermore, some bacterial α-pyrones are formed through the head-to-head condensation of two acyl moieties, a mechanism distinct from the typical intramolecular cyclization[5].

A simplified overview of the polyketide pathway leading to α-pyrone formation is depicted below:

Biosynthesis cluster_legend Legend Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Polyketide Chain Polyketide Chain Malonyl-CoA->Polyketide Chain PKS Triketide Intermediate Triketide Intermediate Polyketide Chain->Triketide Intermediate Chain Elongation Alpha-Pyrone Alpha-Pyrone Triketide Intermediate->Alpha-Pyrone Cyclization & Release PKS Polyketide Synthase ACC Acetyl-CoA Carboxylase

Caption: Generalized Polyketide Pathway for Alpha-Pyrone Biosynthesis.

The Chemist's Craft: Synthetic Approaches to the Alpha-Pyrone Scaffold

The synthesis of α-pyrone derivatives has been a subject of intense research, leading to the development of numerous elegant and efficient methodologies. These strategies are crucial for accessing novel analogs with improved pharmacological properties and for the total synthesis of complex natural products. Some of the key synthetic strategies include:

  • Condensation Reactions: A common approach involves the condensation of β-ketoesters with various reagents. For example, the reaction of benzyl ketone derivatives with dimethyl methoxymethylenemalonate followed by an acid-catalyzed condensation provides a straightforward route to multisubstituted α-pyrones[6].

  • Annulation Reactions: N-heterocyclic carbenes can catalyze the [4+2] annulation of β,γ-unsaturated α-keto esters and phenylacetate esters to yield 3,4,6-trisubstituted 2-pyrones[6].

  • Metal-Catalyzed Cyclizations: Ruthenium-catalyzed regioselective intermolecular dimerization of substituted propiolates offers a pathway to α-pyrone-5-carboxylates and α-pyrone-6-carboxylates[6].

The choice of synthetic route is dictated by the desired substitution pattern on the α-pyrone ring and the availability of starting materials. The causality behind selecting a specific method often lies in its regioselectivity, functional group tolerance, and overall yield.

Unveiling the Structure: Spectroscopic Characterization of Alpha-Pyrones

The unambiguous identification and structural elucidation of α-pyrone derivatives rely on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for determining the substitution pattern on the pyrone ring and the nature of the side chains. The characteristic chemical shifts of the vinyl protons and the carbonyl carbon are key diagnostic features.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass and elemental composition of the molecule. Gas chromatography-mass spectrometry (GC-MS) is particularly useful for the analysis of volatile α-pyrones like 6-pentyl-α-pyrone, where the fragmentation pattern provides valuable structural information[7].

  • Infrared (IR) Spectroscopy: The IR spectrum of an α-pyrone will show a characteristic strong absorption band for the lactone carbonyl group, typically in the range of 1700-1750 cm-1.

  • Circular Dichroism (CD) Spectroscopy: For chiral α-pyrone derivatives, electronic circular dichroism (ECD) calculations and experimental measurements are crucial for determining the absolute configuration[8].

A Cornucopia of Activities: Pharmacological and Biological Properties

Alpha-pyrone derivatives exhibit a remarkable array of biological activities, making them a fertile ground for drug discovery.

Anti-inflammatory Activity

Many α-pyrone derivatives have demonstrated potent anti-inflammatory effects. For instance, certain dibenzo-α-pyrones isolated from the endophytic fungus Diaporthe sp. have been identified as inhibitors of inducible nitric oxide synthase (iNOS)[3]. The overexpression of iNOS is a hallmark of inflammatory conditions, leading to excessive production of nitric oxide (NO), a pro-inflammatory mediator.

Mechanism of Action: Inhibition of the iNOS Pathway

The anti-inflammatory action of some α-pyrones involves the modulation of key signaling pathways that regulate iNOS expression. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of iNOS in macrophages[5]. The signaling cascade initiated by LPS involves the activation of mitogen-activated protein kinases (MAPKs) and the transcription factor nuclear factor-kappa B (NF-κB)[5]. Certain α-pyrones can interfere with this pathway, leading to a reduction in iNOS expression and consequently, NO production.

iNOS_Pathway cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK NFkB NF-κB Activation TLR4->NFkB iNOS_gene iNOS Gene Transcription MAPK->iNOS_gene NFkB->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein NO Nitric Oxide (NO) iNOS_protein->NO AlphaPyrone Alpha-Pyrone Derivative AlphaPyrone->MAPK AlphaPyrone->NFkB

Caption: Simplified schematic of LPS-induced iNOS activation and its inhibition by α-pyrone derivatives.

Anticoagulant Activity

The monobenzo-α-pyrone derivative, warfarin, is a cornerstone of anticoagulant therapy[8]. Its mechanism of action involves the inhibition of the vitamin K epoxide reductase complex 1 (VKORC1)[8]. This enzyme is essential for the recycling of vitamin K, a cofactor required for the gamma-carboxylation of several clotting factors (II, VII, IX, and X)[9]. By inhibiting VKORC1, warfarin leads to the production of inactive clotting factors, thereby reducing the tendency for blood clot formation[9].

Warfarin_MoA cluster_liver Hepatocyte VitK_inactive Vitamin K epoxide (inactive) VKORC1 VKORC1 VitK_inactive->VKORC1 VitK_active Vitamin K (active) ClottingFactors_inactive Inactive Clotting Factors (II, VII, IX, X) VitK_active->ClottingFactors_inactive γ-carboxylation VKORC1->VitK_active ClottingFactors_active Active Clotting Factors ClottingFactors_inactive->ClottingFactors_active Warfarin Warfarin Warfarin->VKORC1

Caption: Mechanism of action of warfarin as an anticoagulant.

Antimicrobial and Antifungal Activity

A wide range of α-pyrone derivatives have demonstrated significant antimicrobial and antifungal properties. For example, corallopyronin A and myxopyronin B exhibit promising activity against Gram-positive bacteria[1]. Fusapyrone and deoxyfusapyrone show considerable antifungal activity against various plant pathogens[1]. The volatile compound 6-pentyl-α-pyrone is a well-documented antifungal agent, effective against pathogens such as Rhizoctonia cerealis and Botrytis cinerea[1].

Cytotoxic and Antitumor Activity

Several α-pyrones have been investigated for their potential as anticancer agents. Alternariol, a dibenzo-α-pyrone, has been shown to induce apoptosis in human colon carcinoma cells through a mitochondria-dependent pathway[1]. Pironetin, a monocyclic α-pyrone, also induces apoptosis and inhibits tubulin assembly in vitro[1].

Other Biological Activities

The biological activities of α-pyrone derivatives extend beyond those mentioned above. They have also been reported to have:

  • Phytotoxic activity: Some α-pyrones produced by plant pathogenic fungi can cause disease symptoms in plants[10].

  • Neurotoxic and Neuroprotective Effects: Certain α-pyrones have been shown to have neurotoxic effects, while others, like some kavalactones, exhibit anxiolytic and sedative properties[1][2].

  • Enzyme Inhibition: Dibenzo-α-pyrone derivatives have been found to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism, suggesting their potential in the management of diabetes[8].

A summary of the biological activities of selected α-pyrone derivatives is presented in the table below.

Compound Class Biological Activity IC50/MIC Reference
AlternariolDibenzo-α-pyroneCytotoxic (L5178Y mouse lymphoma cells)EC50: 1.7 µg/mL[1]
Corallopyronin AMonocyclic α-pyroneAntibacterial (Staphylococcus aureus)MIC: 0.097 µg/mL[1]
Myxopyronin BMonocyclic α-pyroneAntibacterial (Staphylococcus aureus)MIC: 0.3 µg/mL[1]
FusapyroneMonocyclic α-pyroneAntifungal (Botrytis cinerea)MIC: 0.78–6.25 µg/mL[1]
6-Methyl-3-(4-methanesulfonylphenyl)-4-phenylpyran-2-oneSynthetic monocyclic α-pyroneCOX-2 InhibitionIC50: 0.68 µM[1]
Alternolide CDibenzo-α-pyroneα-Glucosidase InhibitionIC50: 451.25 ± 6.95 µM[8]

From Bench to Application: Drug Discovery and Agrochemical Potential

The diverse biological activities and inherent "drug-like" properties of the α-pyrone scaffold make it a highly valuable platform for the development of new pharmaceuticals and agrochemicals.

  • In Drug Discovery: The anti-inflammatory, anticoagulant, and antitumor properties of α-pyrone derivatives are being actively explored for the development of new drugs. Their ability to modulate specific biological targets, such as iNOS, VKORC1, and various kinases, makes them attractive candidates for lead optimization programs.

  • In Agrochemistry: The potent antifungal and phytotoxic activities of some α-pyrones suggest their potential use as natural pesticides and herbicides. The development of such compounds could offer more environmentally friendly alternatives to synthetic agrochemicals.

Key Experimental Protocols

To provide practical insights for researchers, this section details two key experimental protocols: the synthesis of a representative α-pyrone and a common bioassay for evaluating its anti-inflammatory activity.

Experimental Protocol: Synthesis of 6-Pentyl-α-Pyrone (Illustrative)

While the fermentative production of 6-pentyl-α-pyrone is well-established, a chemical synthesis approach provides an alternative route. The following is an illustrative protocol based on general synthetic strategies for α-pyrones.

Objective: To synthesize 6-pentyl-α-pyrone.

Materials:

  • Heptanoyl chloride

  • Ethyl acetoacetate

  • Sodium ethoxide

  • Ethanol

  • Diethyl ether

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography

Procedure:

  • Acylation of Ethyl Acetoacetate:

    • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in anhydrous ethanol.

    • Cool the solution in an ice bath and add ethyl acetoacetate dropwise with stirring.

    • After the addition is complete, add heptanoyl chloride dropwise to the reaction mixture.

    • Allow the mixture to warm to room temperature and then reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation of the Intermediate:

    • After cooling, pour the reaction mixture into ice-water and acidify with dilute hydrochloric acid.

    • Extract the aqueous layer with diethyl ether.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude acylated intermediate.

  • Cyclization and Decarboxylation:

    • Treat the crude intermediate with concentrated hydrochloric acid and heat the mixture to induce cyclization and decarboxylation.

    • The reaction progress should be monitored by TLC.

  • Purification:

    • After the reaction is complete, neutralize the mixture with a saturated sodium bicarbonate solution and extract with diethyl ether.

    • Dry the organic layer and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to obtain pure 6-pentyl-α-pyrone.

Validation: The structure and purity of the synthesized 6-pentyl-α-pyrone should be confirmed by 1H NMR, 13C NMR, and mass spectrometry, and compared with the data reported in the literature[7].

Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)

Objective: To determine the effect of an α-pyrone derivative on NO production in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)

  • Lipopolysaccharide (LPS)

  • Alpha-pyrone derivative to be tested

  • Griess Reagent Kit (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)[2]

  • Sodium nitrite standard solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.

    • Seed the cells in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of the α-pyrone derivative for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control (no α-pyrone) and a negative control (no LPS stimulation).

  • Griess Reaction:

    • After the incubation period, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of sulfanilamide solution to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine solution to each well and incubate for another 5-10 minutes at room temperature, protected from light.

  • Measurement and Data Analysis:

    • Measure the absorbance at 540 nm using a microplate reader[11].

    • Prepare a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in the samples by interpolating from the standard curve.

    • Express the results as a percentage of NO production relative to the LPS-stimulated control.

Self-Validation: The assay includes positive (LPS only) and negative (untreated) controls to ensure the validity of the results. The standard curve provides a quantitative measure of nitrite concentration.

Future Perspectives and Conclusion

The field of α-pyrone research continues to be a vibrant and promising area of natural product chemistry and drug discovery. Future research will likely focus on:

  • Discovery of Novel Derivatives: Exploration of underexplored ecological niches, such as marine environments and endophytic microorganisms, will undoubtedly lead to the discovery of new α-pyrone structures with unique biological activities.

  • Total Synthesis and Analogue Development: The development of more efficient and stereoselective synthetic methods will be crucial for accessing complex α-pyrones and for the systematic exploration of structure-activity relationships through the synthesis of novel analogues.

  • Elucidation of Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways modulated by α-pyrone derivatives will be essential for their rational design as therapeutic agents.

  • Biotechnological Production: Advances in synthetic biology and metabolic engineering will enable the heterologous production of valuable α-pyrones in microbial hosts, providing a sustainable and scalable source of these compounds.

References

  • Busch, B., & Hertweck, C. (2009). Biosynthesis of α-pyrones. Beilstein Journal of Organic Chemistry, 5, 56. [Link]

  • Huang, Y., et al. (2021). Bioactive α-Pyrone Derivatives from the Endophytic Fungus Diaporthe sp. CB10100 as Inducible Nitric Oxide Synthase Inhibitors. Frontiers in Chemistry, 9, 769530. [Link]

  • Sarhy-Bagnon, V., et al. (2000). Production of 6-pentyl-alpha-pyrone by Trichoderma harzianum in solid-state fermentation. Brazilian Journal of Microbiology, 31(3), 200-204. [Link]

  • Bhat, Z. S., et al. (2017). α-pyrones: Small molecules with versatile structural diversity reflected in multiple pharmacological activities-an update. RSC advances, 7(85), 53751-53774. [Link]

  • Chen, J., et al. (2022). New Dibenzo-α-pyrone Derivatives with α-Glucosidase Inhibitory Activities from the Marine-Derived Fungus Alternaria alternata. Marine Drugs, 20(1), 43. [Link]

  • Chan, E. D., et al. (2001). IFN-gamma + LPS induction of iNOS is modulated by ERK, JNK/SAPK, and p38(mapk) in a mouse macrophage cell line. American Journal of Physiology-Cell Physiology, 280(3), C441-C447. [Link]

  • Parveen, A., et al. (2021). Pyrone-derived Marine Natural Products: A review on Isolation, Bio-activities and Synthesis. CSIR-National Institute of Oceanography. [Link]

  • Organic Chemistry Portal. (n.d.). 2-Pyrone synthesis. Retrieved from [Link]

  • Cimmino, A., et al. (2021). An Overview of α-Pyrones as Phytotoxins Produced by Plant Pathogen Fungi. Toxins, 13(8), 541. [Link]

  • Torres-Ortega, J. A., et al. (2022). Identification of 6-pentyl-α-pyrone (6-PP) using gas chromatography coupled with mass spectrometry (GC-MS). ResearchGate. [Link]

  • Mao, Z., et al. (2015). Natural Dibenzo-α-Pyrones and Their Bioactivities. Molecules, 20(5), 7847-7880. [Link]

  • Moreno-Ruiz, G., et al. (2024). Uncovering the multifaceted properties of 6-pentyl-alpha-pyrone for control of plant pathogens. Frontiers in Plant Science, 15, 1386629. [Link]

  • Hirsh, J., et al. (2003). American Heart Association/American College of Cardiology Foundation Guide to Warfarin Therapy. Circulation, 107(12), 1692-1711. [Link]

  • Degani, O., et al. (2021). New Antifungal Compound, 6-Pentyl-α-Pyrone, against the Maize Late Wilt Pathogen, Magnaporthiopsis maydis. Journal of Fungi, 7(10), 823. [Link]

  • Galligan, B., & Holbrook, L. (2010). Warfarin – indications, risks and drug interactions. Australian Family Physician, 39(7), 484-488. [Link]

  • Wikipedia. (n.d.). Warfarin. Retrieved from [Link]

  • Lee, S. Y., et al. (2023). 6-Pentyl-α-Pyrone from Trichoderma gamsii Exert Antioxidant and Anti-Inflammatory Properties in Lipopolysaccharide-Stimulated Mouse Macrophages. Antioxidants, 12(11), 2026. [Link]

  • Northwest Life Science Specialties, LLC. (n.d.). NWLSS™ Nitric Oxide (Nitrate/Nitrite) Enzymatic Assay. Retrieved from [Link]

  • Pal, A., et al. (2021). In LPS-activated macrophages the induction of the iNOS gene results in a burst of nitric oxide (NO) production... ResearchGate. [Link]

  • Dr. Matt & Dr. Mike. (2017, July 27). Warfarin - Mechanism of Action [Video]. YouTube. [Link]

  • Tsikas, D. (2017). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Molecules, 22(6), 998. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Large-Scale Synthesis and Purification of 2H-Pyran-2-One Analogues

Introduction: The Significance of 2H-Pyran-2-Ones in Modern Drug Discovery The 2H-pyran-2-one scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of natural products and pharmacologicall...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2H-Pyran-2-Ones in Modern Drug Discovery

The 2H-pyran-2-one scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of natural products and pharmacologically active molecules.[1][2][3] These compounds exhibit a broad spectrum of biological activities, including anti-inflammatory, cytotoxic, antibacterial, and antioxidant properties, making them attractive targets for drug discovery and development programs.[4][5][6] The synthesis of 2H-pyran-2-one analogues on a large scale is therefore a critical undertaking for advancing preclinical and clinical studies.

This comprehensive guide provides detailed application notes and scalable protocols for the synthesis and purification of 2H-pyran-2-one analogues, tailored for researchers, scientists, and professionals in the field of drug development. The methodologies described herein are designed to be robust, scalable, and adaptable to a variety of substituted pyranone targets.

Strategic Approaches to Large-Scale Synthesis

The efficient construction of the 2H-pyran-2-one core on a large scale necessitates careful consideration of reaction efficiency, atom economy, process safety, and the cost-effectiveness of starting materials and reagents. Several synthetic strategies have proven amenable to scale-up.

Knoevenagel Condensation: A Robust and Versatile Approach

The Knoevenagel condensation is a cornerstone of pyranone synthesis, involving the reaction of an active methylene compound with a carbonyl compound.[7][8] Its reliability and broad substrate scope make it a favored method for industrial applications.

Causality Behind Experimental Choices:

  • Catalyst Selection: While traditional methods often employ amine catalysts, for large-scale synthesis, the use of solid-supported or recyclable catalysts can simplify purification and minimize waste streams. Alum, for instance, has been shown to be an effective, inexpensive, and non-toxic catalyst for this transformation.[8]

  • Solvent Selection: The choice of solvent is critical for reaction kinetics, product solubility, and process safety. Polar aprotic solvents like DMF can accelerate the reaction; however, for greener and safer processes, toluene or even solvent-free conditions at elevated temperatures are often preferred on a large scale.[9][10] The use of greener solvents like water or PEG has also been explored.[11]

  • Temperature Control: The Knoevenagel condensation is often exothermic. On a large scale, efficient heat management is crucial to prevent runaway reactions and ensure consistent product quality. A well-controlled addition of reagents and efficient reactor cooling are paramount.[12][13]

Visualizing the Knoevenagel Condensation Pathway:

G cluster_reactants Reactants cluster_process Reaction Conditions A Active Methylene Compound (e.g., Malononitrile, Ethyl Cyanoacetate) Intermediate Knoevenagel Adduct A->Intermediate Nucleophilic attack B β-Ketoester or Aldehyde B->Intermediate Catalyst Catalyst (e.g., Alum, Piperidine) Catalyst->Intermediate Solvent Solvent (e.g., Toluene, DMF, Solvent-free) Solvent->Intermediate Temperature Controlled Temperature Temperature->Intermediate Product 2H-Pyran-2-one Analogue Intermediate->Product Cyclization & Dehydration

Caption: Generalized workflow for Knoevenagel condensation.

Domino Reactions and One-Pot Syntheses: Efficiency in Action

For large-scale production, minimizing the number of unit operations is highly desirable. Domino and one-pot reactions offer an elegant solution by combining multiple synthetic steps into a single process, thereby reducing solvent usage, purification steps, and overall production time.[14]

Key Considerations for Scalable Domino Reactions:

  • Reaction Concentration: Higher concentrations are generally preferred on a large scale to maximize reactor throughput. However, this can also increase the risk of side reactions and exotherms, necessitating careful optimization.

  • Order of Reagent Addition: The sequence of adding reagents can significantly impact the outcome of a one-pot reaction. A thorough understanding of the reaction mechanism is crucial for designing a robust process.

  • Byproduct Management: In a multi-step one-pot synthesis, byproducts from earlier steps can interfere with subsequent transformations. Strategies to sequester or remove these byproducts in situ may be required.

Diels-Alder Cycloaddition: Constructing the Pyranone Ring with Precision

The Diels-Alder reaction provides a powerful and stereocontrolled method for the synthesis of cyclohexene derivatives, which can then be converted to 2H-pyran-2-ones. This [4+2] cycloaddition is known for its high atom economy and predictability.[15]

Scaling Up the Diels-Alder Reaction:

  • Pressure and Temperature: While many Diels-Alder reactions proceed at atmospheric pressure, for less reactive substrates, high pressure and/or elevated temperatures may be necessary. On a large scale, this requires specialized pressure reactors and careful safety considerations.

  • Lewis Acid Catalysis: Lewis acids can significantly accelerate the Diels-Alder reaction and improve its regioselectivity. However, the catalyst's sensitivity to moisture and the need for its eventual removal are important considerations for large-scale implementation.

  • Solvent Choice: The choice of solvent can influence the reaction rate and selectivity. Non-polar solvents are often used, but the environmental impact of large volumes of such solvents should be considered.

Detailed Protocols for Large-Scale Synthesis

The following protocols are representative examples and should be optimized for the specific 2H-pyran-2-one analogue being synthesized.

Protocol 1: Kilogram-Scale Synthesis of a 6-Aryl-4-amino-2-oxo-2H-pyran-3-carbonitrile Analogue via Knoevenagel Condensation

This protocol is adapted from established methodologies and is designed for scalability.[16]

Materials and Equipment:

  • 100 L glass-lined reactor with overhead stirring, temperature control, and a reflux condenser

  • Appropriate personal protective equipment (PPE)

  • Aromatic ketone (1.0 eq)

  • Malononitrile (1.1 eq)

  • Piperidine (0.2 eq)

  • Ethanol (5 L/kg of aromatic ketone)

  • Toluene (5 L/kg of aromatic ketone)

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Reagent Charging: Charge the reactor with the aromatic ketone and ethanol. Begin stirring to form a slurry.

  • Catalyst and Reactant Addition: Add the malononitrile and piperidine to the reactor.

  • Reaction: Heat the reaction mixture to reflux (approximately 78-82 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Solvent Swap and Crystallization: Once the reaction is complete, distill off the ethanol and replace it with toluene. Cool the mixture to 0-5 °C to induce crystallization.

  • Isolation: Filter the solid product and wash with cold toluene.

  • Drying: Dry the product under vacuum at 50-60 °C to a constant weight.

Process Safety Considerations:

  • Malononitrile is toxic and should be handled with appropriate containment.

  • The reaction is exothermic; ensure adequate cooling capacity.

  • Use of flammable solvents requires a well-ventilated area and adherence to all safety protocols for handling such materials.

Purification Strategies for Large-Scale Production

The purification of 2H-pyran-2-one analogues on a large scale requires methods that are both efficient and economically viable.

Crystallization: The Workhorse of Industrial Purification

Crystallization is the most common and cost-effective method for purifying solid compounds on a large scale.[17] The goal is to obtain a product with high purity, consistent crystal form (polymorph), and a desirable particle size distribution.

Developing a Scalable Crystallization Protocol:

  • Solvent Screening: Identify a suitable solvent or solvent system in which the pyranone analogue has high solubility at elevated temperatures and low solubility at room temperature or below. A typical starting point is to test a range of solvents with varying polarities.

  • Solubility Curve Generation: Quantitatively determine the solubility of the crude product in the chosen solvent system at different temperatures. This data is crucial for determining the optimal crystallization conditions and predicting the yield.

  • Cooling Profile Optimization: The rate of cooling significantly impacts crystal size and purity. A slow, controlled cooling profile generally leads to larger, purer crystals.

  • Seeding: Introducing a small amount of pure seed crystals can control the onset of crystallization and promote the formation of the desired polymorph.

  • Agitation: The stirring rate affects mass transfer and can influence crystal size and agglomeration.

Table 1: Representative Solvents for Crystallization of 2H-Pyran-2-one Analogues

Solvent/Solvent SystemPolarityTypical Application
Ethanol/WaterPolar ProticFor moderately polar pyranones.
Toluene/HeptaneNon-polar/ApolarFor less polar pyranones.
Ethyl Acetate/HexaneModerately PolarA versatile system for a range of polarities.
IsopropanolPolar ProticOften a good single solvent for crystallization.
Large-Scale Flash Chromatography: For Challenging Separations

When crystallization alone is insufficient to achieve the desired purity, large-scale flash chromatography can be employed.[18][19][20][21] Modern automated flash chromatography systems are capable of purifying kilogram quantities of material.

Key Parameters for Scaling Up Flash Chromatography:

  • Column Size and Loading: The column size is selected based on the amount of crude material to be purified. The sample is typically loaded as a concentrated solution or adsorbed onto a solid support.

  • Solvent System: The solvent system is developed at a small scale using thin-layer chromatography (TLC) to achieve good separation of the target compound from impurities.[19]

  • Flow Rate: The flow rate is optimized to balance separation efficiency and throughput.

  • Fraction Collection: Automated fraction collectors are used to collect the eluent in discrete fractions, which are then analyzed to identify those containing the pure product.

Visualizing the Purification Workflow:

G Crude Crude 2H-Pyran-2-one Analogue Dissolution Dissolution in Hot Solvent Crude->Dissolution Filtering Hot Filtration (optional) Dissolution->Filtering Cooling Controlled Cooling Filtering->Cooling Crystallization Crystallization Cooling->Crystallization Isolation Filtration & Washing Crystallization->Isolation Drying Drying Isolation->Drying Chromatography Large-Scale Flash Chromatography Isolation->Chromatography If further purification is needed Pure Pure Crystalline Product Drying->Pure Analysis Purity Analysis (HPLC, NMR) Pure->Analysis Chromatography->Pure

Caption: A typical workflow for the purification of 2H-pyran-2-one analogues.

Conclusion: A Pathway to Scalable Production

The successful large-scale synthesis and purification of 2H-pyran-2-one analogues are achievable through a combination of robust synthetic methodologies, careful process optimization, and the implementation of scalable purification techniques. By understanding the underlying principles of each step and paying close attention to process safety and control, researchers and drug development professionals can efficiently produce these valuable compounds in the quantities required for advancing their research and development programs.

References

  • Chrom Tech. (2024, November 20). Flash Chromatography Explained: A Comprehensive Guide. [Link]

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Application

The Pyranone Scaffold: A Versatile Platform for the Construction of Diverse Heterocyclic Compounds

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract Pyranones, particularly the 2-pyrone and 4-pyrone isomers, represent a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Pyranones, particularly the 2-pyrone and 4-pyrone isomers, represent a cornerstone in synthetic organic chemistry, serving as exceptionally versatile scaffolds for the construction of a vast array of heterocyclic compounds.[1][2] Their inherent reactivity, stemming from the conjugated π-system and the presence of a reactive lactone moiety, allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of the strategic use of pyranones in heterocyclic synthesis, with a focus on mechanistically driven protocols and their application in the synthesis of natural products and medicinally relevant molecules.[3][4] We will delve into the foundational principles of pyranone reactivity and present detailed, field-proven protocols for key transformations, including cycloaddition reactions and ring interconversions.

Introduction: The Privileged Pyranone Scaffold

The pyranone core is a recurring motif in a multitude of natural products exhibiting a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[5][6] This prevalence in nature has established the pyranone ring system as a "privileged scaffold" in medicinal chemistry, inspiring the development of novel therapeutic agents.[2][7] The synthetic utility of pyranones lies in their ability to be readily functionalized and to undergo predictable and high-yielding transformations into other heterocyclic systems.[1] This guide will focus on two principal strategies for leveraging the pyranone scaffold: as a diene component in [4+2] cycloaddition reactions and as a precursor for ring transformation reactions to access nitrogen-containing heterocycles.

The Pyranone as a Diene: [4+2] Cycloaddition Strategies

The conjugated diene system within the 2-pyrone ring makes it an excellent participant in Diels-Alder reactions, a powerful tool for the construction of six-membered rings with high regio- and stereocontrol.[8] This pericyclic reaction provides a convergent and atom-economical route to complex polycyclic frameworks.[8]

Mechanism and Rationale

The Diels-Alder reaction of a 2-pyrone with a dienophile proceeds via a concerted [4+2] cycloaddition mechanism to form a bicyclic lactone intermediate.[8] A key feature of this strategy is the subsequent retro-Diels-Alder reaction, where the bicyclic adduct readily extrudes carbon dioxide upon heating to yield a substituted aromatic or heteroaromatic ring. This tandem cycloaddition-cycloreversion sequence is a powerful method for the synthesis of highly substituted benzene and pyridine derivatives.

Logical Workflow for Pyranone-based Diels-Alder Reactions

Diels_Alder_Workflow Pyranone Substituted 2-Pyrone Reaction_Conditions Thermal or Lewis Acid Catalysis Pyranone->Reaction_Conditions Dienophile Alkene or Alkyne Dienophile Dienophile->Reaction_Conditions Cycloadduct Bicyclic Lactone Intermediate Reaction_Conditions->Cycloadduct [4+2] Cycloaddition Retro_DA Retro-Diels-Alder (Heat, extrusion of CO2) Cycloadduct->Retro_DA Product Substituted Aromatic or Heterocyclic Product Retro_DA->Product

Caption: General workflow for the Diels-Alder/retro-Diels-Alder cascade.

Experimental Protocol: Synthesis of a Substituted Biaryl via Diels-Alder/Retro-Diels-Alder Cascade

This protocol details a representative procedure for the synthesis of a substituted biaryl compound utilizing a 2-pyrone as the diene component. The choice of an alkyne as the dienophile directly leads to an aromatic product after CO2 extrusion.

Table 1: Reaction Parameters for Biaryl Synthesis

ParameterValue
Reactants 3,4-disubstituted-2-pyrone, Dialkyl acetylenedicarboxylate
Solvent Toluene or Xylene
Temperature 110-140 °C (Reflux)
Reaction Time 12-24 hours
Work-up Solvent evaporation, Column chromatography
Typical Yield 70-90%

Step-by-Step Protocol:

  • Reactant Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 3,4-disubstituted-2-pyrone (1.0 equiv).

  • Solvent and Dienophile Addition: Dissolve the pyrone in dry toluene (0.1 M concentration). Add the dialkyl acetylenedicarboxylate (1.2 equiv) to the solution.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 111 °C for toluene) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting pyrone indicates reaction completion.

  • Work-up and Purification: Allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure biaryl product.

Trustworthiness: This protocol is self-validating through the monitoring of the reaction by TLC, which will show the consumption of the starting materials and the formation of a new, less polar product. The final product can be characterized by standard spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm its structure.

Ring Transformation Strategies: From Pyranones to Pyridinones and Pyridines

One of the most powerful applications of pyranones in heterocyclic synthesis is their conversion into nitrogen-containing heterocycles, particularly pyridinones and pyridines.[7] This transformation is of significant interest to medicinal chemists as the pyridine and pyridinone scaffolds are present in numerous FDA-approved drugs.[7]

Mechanistic Insights into Ring Transformation

The conversion of a 2-pyrone to a 2-pyridinone is typically achieved by treatment with ammonia or a primary amine. The reaction proceeds via a nucleophilic attack of the nitrogen nucleophile at the C6 position of the pyrone ring, followed by ring-opening of the lactone. Subsequent dehydration and cyclization lead to the formation of the 2-pyridinone ring. Further chemical manipulation can then be employed to convert the pyridinone to the corresponding pyridine.[7]

Reaction Pathway: Pyranone to Pyridinone Transformation

Ring_Transformation Pyrone 2-Pyrone Intermediate1 Ring-Opened Intermediate Pyrone->Intermediate1 Nucleophilic Attack & Ring Opening Amine R-NH2 Amine->Intermediate1 Pyridinone N-Substituted 2-Pyridinone Intermediate1->Pyridinone Dehydration & Cyclization

Caption: Simplified mechanism for the conversion of a 2-pyrone to a 2-pyridinone.

Experimental Protocol: Synthesis of an N-Aryl-2-pyridinone

This protocol provides a general method for the synthesis of an N-aryl-2-pyridinone from a 2-pyrone and an aniline derivative.

Table 2: Reaction Parameters for N-Aryl-2-pyridinone Synthesis

ParameterValue
Reactants Substituted 2-pyrone, Aniline derivative
Solvent Acetic Acid or high-boiling point solvent (e.g., Dowtherm A)
Temperature 120-180 °C
Reaction Time 4-12 hours
Work-up Precipitation, Filtration, Recrystallization
Typical Yield 65-85%

Step-by-Step Protocol:

  • Reactant Mixture: In a round-bottom flask equipped with a reflux condenser, combine the substituted 2-pyrone (1.0 equiv) and the aniline derivative (1.1 equiv).

  • Solvent Addition: Add glacial acetic acid to the flask to achieve a concentration of approximately 0.2 M.

  • Reaction Execution: Heat the mixture to reflux (around 118 °C for acetic acid) and maintain for 4-12 hours. The reaction progress can be monitored by TLC.

  • Product Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The N-aryl-2-pyridinone product will often precipitate from the acetic acid solution.

  • Purification: Collect the solid product by vacuum filtration and wash with cold ethanol to remove any residual acetic acid and unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate.

Expertise and Experience: The choice of acetic acid as the solvent is crucial as it facilitates the dehydration step in the cyclization process. For less reactive anilines, a higher boiling point solvent may be necessary to drive the reaction to completion.

Applications in Complex Molecule Synthesis

The synthetic methodologies described above have been instrumental in the total synthesis of numerous complex natural products and in the generation of diverse compound libraries for drug discovery. For instance, the intramolecular Diels-Alder reaction of a pyranone has been a key step in the synthesis of frameworks for natural products like reserpine.[8] Furthermore, a "pyrone remodeling strategy" has been developed to access diverse N-fused heterocycles, showcasing the broad applicability of these scaffolds.[9]

Conclusion

Pyranones are undeniably powerful and versatile building blocks in the arsenal of the synthetic organic chemist. Their ability to participate in predictable and high-yielding transformations, such as Diels-Alder reactions and ring interconversions, provides efficient pathways to a wide range of heterocyclic compounds. The protocols and mechanistic insights provided in this guide are intended to empower researchers to harness the full potential of the pyranone scaffold in their synthetic endeavors, from fundamental methodology development to the synthesis of complex, biologically active molecules. The continued exploration of pyranone chemistry will undoubtedly lead to the discovery of novel synthetic transformations and the development of new therapeutic agents.[2]

References

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  • Palani, V., Perea, M. A., Gardner, K. E., & Sarpong, R. (2020). A pyrone remodeling strategy to access diverse heterocycles: application to the synthesis of fascaplysin natural products. Chemical Science, 12(2), 736-741. [Link]

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  • Wikipedia. (2024, January 21). Diels–Alder reaction. Retrieved from [Link]

  • Patel, H., Sharma, D., & Shah, M. (2022). A Review on Pyran Heterocyclic Compound as the Prosperous Scaffolds for Biological Sensor. Oriental Journal of Chemistry, 38(1), 1-15. [Link]

  • Kranjc, K., & Stanovnik, B. (2008). Ring transformations of 2H-pyran-2-ones and fused pyran-2-ones with nucleophilic reagents. Arkivoc, 2008(1), 1-28. [Link]

  • Shusherina, N. P., & Levina, R. Y. (1970). Diels-Alder reactions of 2-pyrones. Direction of the addition reaction with acetylenes. The Journal of Organic Chemistry, 35(5), 1419–1421. [Link]

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  • Jilalat, I., et al. (2022). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. Journal Marocain de Chimie Hétérocyclique, 21(3), 1-52. [Link]

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Technical Notes & Optimization

Troubleshooting

Troubleshooting common byproducts in 2H-pyran-2-one synthesis.

Welcome to the technical support center for 2H-pyran-2-one synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing thi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2H-pyran-2-one synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing this valuable heterocyclic scaffold. The synthesis of 2H-pyran-2-ones, while versatile, is often plagued by competing reaction pathways and inherent instabilities that can lead to a range of challenging byproducts.

This document moves beyond simple protocols to provide in-depth, mechanism-driven troubleshooting strategies. Our goal is to empower you to diagnose issues in your reaction, understand their root causes, and implement effective solutions to maximize the yield and purity of your target 2H-pyran-2-one.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Yields Due to Open-Chain Byproduct Formation

Question: My reaction yields are consistently low, and NMR analysis of the crude product shows a significant amount of what appears to be an open-chain α,β,γ,δ-unsaturated carbonyl compound instead of my target 2H-pyran-2-one. Why is this happening?

Answer: This is the most common challenge in 2H-pyran-2-one chemistry and is rooted in the inherent valence tautomerism of the system. The desired 2H-pyran ring (the "closed" form) exists in a dynamic equilibrium with its corresponding 1-oxatriene or dienone isomer (the "open" form).[1] This equilibrium is highly sensitive to steric and electronic factors, and in many cases, the open form is thermodynamically competitive or even favored.

The underlying principle is a reversible 6π-electrocyclization.[1] Factors that stabilize the planar conjugated system of the open-chain dienone will shift the equilibrium away from your desired product.

Causality & Mechanism:

  • Steric Effects: The equilibrium is profoundly influenced by steric hindrance. If the planar conformation of the dienone is destabilized by bulky substituents, the reaction will favor the non-planar, sterically-relieved 2H-pyran ring. Conversely, less substituted dienones can readily adopt a stable planar conformation and will resist cyclization.[1]

  • Electronic Effects: The presence of electron-withdrawing groups (EWGs), particularly at the C5 position of the pyran ring, tends to favor the closed 2H-pyran form.[1] Conversely, extending the π-conjugation of the dienone form (e.g., with a vinyl or phenyl group) can stabilize it, shifting the equilibrium toward the open form.[1]

  • Solvent Effects: Aprotic polar solvents can stabilize the more polar dienone intermediate, shifting the equilibrium toward the open form.[1]

Troubleshooting Strategies:

  • Re-evaluate Substrate Design: The most effective strategy is often preventative. If possible, design your synthetic target to include features that favor the closed form.

    • Introduce Steric Bulk: Installing two substituents at the C2 position of the pyran ring strongly favors the closed form by creating significant steric strain in the corresponding dienone.[1]

    • Incorporate EWGs: An ester or cyano group at the C5 position is a powerful driver for cyclization.[1]

    • Ring Fusion (Annelation): Fusing the pyran ring to another ring system restricts the conformational freedom of the open-chain intermediate, entropically favoring the cyclized product.[1]

  • Optimize Reaction Conditions:

    • Lower Reaction Temperature: The conversion of the dienone to the 2H-pyran is often exothermic. Therefore, increasing the reaction temperature can shift the equilibrium back toward the open-chain form.[1] Running the reaction at the lowest feasible temperature may improve the yield of the cyclized product.

    • Solvent Screening: Test less polar solvents (e.g., toluene, hexanes) to disfavor the stabilization of the open-chain tautomer.

Table 1: Influence of Substitution on 2H-Pyran/Dienone Equilibrium

Substituent Position (on 2H-Pyran Ring)Substituent TypeEffect on EquilibriumRationale
C2Two alkyl groups (e.g., gem-dimethyl)Shifts strongly toward 2H-Pyran Steric destabilization of the planar dienone form.[1]
C5Electron-Withdrawing Group (e.g., -COOR)Shifts toward 2H-Pyran Electronic stabilization of the heterocyclic ring.[1]
C6Conjugating Group (e.g., -Ph, -CH=CH₂)Shifts toward Dienone Extends and stabilizes the π-system of the open form.[1]
Fused Ring (e.g., at C5-C6)Alicyclic or Aromatic RingShifts strongly toward 2H-Pyran Entropically traps the system in the cyclic form.[1]

Diagram 1: Valence Tautomerism in 2H-Pyran Synthesis

G cluster_0 Equilibrium Dienone Open-Chain Dienone (1-Oxatriene) Pyran Target 2H-Pyran-2-one (Closed Form) Dienone->Pyran 6π-Electrocyclization (Favored by Steric Hindrance, EWGs) Pyran->Dienone Ring Opening (Favored by Extended Conjugation, Heat)

Caption: The dynamic equilibrium between the open-chain dienone and the cyclized 2H-pyran-2-one.

Issue 2: Formation of an Oxazolone Byproduct in Acylamino-Pyranone Synthesis

Question: I am attempting a one-pot synthesis of a 3-benzoylamino-2H-pyran-2-one from a ketone, DMFDMA, and hippuric acid, but I'm isolating a significant amount of a 4-alkenyl-2-phenyloxazol-5(4H)-one byproduct. How can I promote conversion to the desired pyranone?

Answer: This is a common issue in syntheses that use N-acylglycines like hippuric acid. The reaction proceeds through an intermediate enaminoketone, which then reacts with hippuric acid in the presence of a dehydrating agent (typically acetic anhydride). This can lead to two competing pathways: the desired reaction to form the pyranone, or the formation of a stable oxazolone (also known as an azlactone) intermediate.[2] If this oxazolone fails to rearrange, it will contaminate your final product.

Causality & Mechanism: The key step is the rearrangement of the oxazolone intermediate. This rearrangement is often base-catalyzed and requires thermal energy. If the reaction conditions are not sufficiently forcing, or if a suitable base is not present, the stable oxazolone will be isolated as the major byproduct.

Troubleshooting Strategies:

  • Introduce a Base-Catalyzed Rearrangement Step: The most direct solution is to treat the crude reaction mixture (containing both the desired pyranone and the oxazolone byproduct) with a base to force the rearrangement.

    • Method: After the initial heating steps, remove the volatile components (like acetic anhydride) in vacuo. Add a mixture of pyridine and triethylamine (e.g., 4:1 v/v) to the residue and reflux for several hours (e.g., 6-10 hours).[2] This provides the basic environment and thermal energy needed to convert the remaining oxazolone into the 2H-pyran-2-one.

  • Increase Reaction Time and Temperature: In some cases, simply extending the reaction time or increasing the temperature of the final step can promote the in-situ rearrangement. Microwave irradiation can be particularly effective at reducing reaction times while providing the necessary energy for the conversion.[2]

Protocol Example: Base-Catalyzed Conversion of Oxazolone Byproduct

  • Initial Reaction: Perform your one-pot synthesis of the 3-benzoylamino-2H-pyran-2-one as planned.

  • Solvent Removal: After the final heating step (e.g., 4 hours at 90 °C in acetic anhydride), concentrate the reaction mixture under reduced pressure to remove all volatile components.

  • Base Treatment: To the crude residue, add a mixture of pyridine and triethylamine (4:1 v/v).

  • Heating: Reflux the mixture for 6-10 hours. Monitor the reaction by TLC or LC-MS to track the disappearance of the oxazolone spot and the appearance of the pyranone product spot.

  • Work-up: Once the conversion is complete, remove the pyridine/triethylamine under reduced pressure. Add ethanol or methanol to the residue to precipitate the crude product.

  • Purification: Filter the solid and purify by recrystallization or column chromatography to isolate the pure 3-benzoylamino-2H-pyran-2-one.[2]

Diagram 2: Competing Pathways in 3-Acylamino-2H-Pyran-2-One Synthesis

G Start Enaminoketone + Hippuric Acid + Ac₂O Intermediate Initial Adduct Start->Intermediate Oxazolone BYPRODUCT: 4-Alkenyl-Oxazol-5(4H)-one Pyranone TARGET: 3-Benzoylamino-2H-Pyran-2-one Oxazolone->Pyranone Base (Pyridine/TEA) + Heat Intermediate->Oxazolone Dehydration Intermediate->Pyranone Cyclization/ Rearrangement

Caption: Formation of the oxazolone byproduct and its conversion to the target pyranone.

Issue 3: Ring-Opening and Rearrangement with Nucleophiles

Question: I am trying to perform a reaction on my synthesized 2H-pyran-2-one using a nucleophile (e.g., an amine or hydrazine), but instead of the expected product, I am getting a complex mixture of rearranged products, and it seems my pyranone ring has opened. What is happening?

Answer: The 2H-pyran-2-one scaffold, despite its aromatic character, contains a lactone (a cyclic ester) and a conjugated diene system, making it susceptible to nucleophilic attack and subsequent rearrangement. The C2 position is particularly electrophilic and is the common site of initial attack. This often leads to an irreversible ring-opening cascade, resulting in the formation of entirely different heterocyclic systems.[3]

Causality & Mechanism: Nucleophiles such as amines, hydrazines, or hydroxylamine can attack the electrophilic C2 carbonyl carbon of the pyranone ring.[3] This initial attack leads to the opening of the lactone ring, forming a reactive intermediate. This intermediate can then undergo intramolecular cyclization and dehydration steps, leading to a variety of new heterocyclic structures, such as pyridones, pyrazoles, isoxazoles, or pyrimidines, depending on the nucleophile used.[3]

Troubleshooting & Experimental Design Considerations:

  • Protect the Pyranone Ring: If you need to perform chemistry elsewhere on the molecule, consider if the pyranone itself needs protection. However, the inherent reactivity makes this challenging. A more viable strategy is to carefully select reagents that are not nucleophilic toward the lactone.

  • Control Reaction Conditions:

    • Low Temperature: Perform the reaction at low temperatures (e.g., 0 °C or -78 °C) to minimize the rate of nucleophilic attack on the pyranone ring.

    • Non-nucleophilic Bases: If a base is required, use a sterically hindered, non-nucleophilic base (e.g., DBU, proton sponge) instead of amine-based bases like triethylamine or pyridine.

  • Embrace the Reactivity: In many cases, the best approach is to use this ring-opening/rearrangement reactivity to your advantage. 2H-pyran-2-ones are powerful building blocks for creating other complex heterocycles.[3] If your goal is to synthesize a pyridone, for example, treating the corresponding pyranone with ammonia or an amine is a valid and efficient synthetic strategy.

Diagram 3: Troubleshooting Workflow for Unexpected Byproducts

G Start Unexpected Byproduct Detected in 2H-Pyran-2-one Synthesis Char Characterize Byproduct (NMR, MS, IR) Start->Char IsDienone Is it the open-chain dienone isomer? Char->IsDienone IsOxazolone Is it an oxazolone (from hippuric acid)? IsDienone->IsOxazolone No Sol_Dienone Troubleshooting Strategy: - Add steric bulk to substrate - Add C5-EWG - Lower reaction temp - Use less polar solvent IsDienone->Sol_Dienone Yes IsRearranged Is it a rearranged heterocycle (e.g., pyridone, pyrazole)? IsOxazolone->IsRearranged No Sol_Oxazolone Troubleshooting Strategy: - Add base-catalyzed rearrangement step (Py/TEA) - Increase temp/time IsOxazolone->Sol_Oxazolone Yes Other Other Byproduct (e.g., polymer, starting material) IsRearranged->Other No Sol_Rearranged Root Cause: Nucleophilic attack on pyranone ring. Strategy: - Use non-nucleophilic reagents - Lower reaction temperature IsRearranged->Sol_Rearranged Yes Sol_Other Troubleshooting Strategy: - Check reagent purity - Optimize stoichiometry - Adjust reaction time/temp Other->Sol_Other

Caption: A decision tree for identifying and addressing common byproducts in 2H-pyran-2-one synthesis.

References
  • Valdivia, M.; Osorio-Paz, S.; Macías, A.; Maroto, E.; de Lera, A. R. Recent Advances in the Synthesis of 2H-Pyrans. Molecules. 2019, 24(16), 2975. [Link]

  • Lee, H.; Kim, H.; Lee, S.; Kim, S.; Kim, D.; Lee, H.-Y.; Jung, Y. H. Recent Advances in the Synthesis of 2-Pyrones. Mar. Drugs. 2015, 13(3), 1275-1304. [Link]

  • Požgan, F.; Kranjc, K.; Kepe, V.; Polanc, S.; Kočevar, M. Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. ARKIVOC. 2007, 2007(8), 97-111. [Link]

  • Jilalat, J. PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. Moroccan Journal of Heterocyclic Chemistry. 2022. [Link]

Sources

Optimization

Technical Support Center: Optimizing Friedel-Crafts Acylation in Pyranone Synthesis

Welcome to the technical support center for Friedel-Crafts acylation, specifically tailored for its application in the synthesis of pyranone-containing scaffolds. This guide is designed for researchers, medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Friedel-Crafts acylation, specifically tailored for its application in the synthesis of pyranone-containing scaffolds. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of this powerful C-C bond-forming reaction. Here, we move beyond simple protocols to address the mechanistic reasoning behind experimental choices, providing you with the in-depth knowledge required to troubleshoot and optimize your reactions effectively.

Section 1: Mechanism Quick Reference & The "Why"

Understanding the underlying mechanism is critical for effective troubleshooting. The Friedel-Crafts acylation proceeds via electrophilic aromatic substitution, where the key electrophile is a resonance-stabilized acylium ion.[1]

The process involves three primary stages:

  • Generation of the Acylium Ion: A strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), coordinates to the halogen of an acyl halide (or the oxygen of an anhydride). This facilitates the cleavage of the C-Cl bond, forming a highly electrophilic acylium ion.[2][3]

  • Electrophilic Attack: The electron-rich aromatic or heteroaromatic ring (your pyranone precursor) acts as a nucleophile, attacking the acylium ion. This step temporarily disrupts the aromaticity of the ring, forming a positively charged intermediate known as an arenium ion or sigma complex.[4]

  • Deprotonation & Aromaticity Restoration: A weak base, typically the AlCl₄⁻ complex formed in the first step, removes a proton from the carbon bearing the new acyl group. This collapses the sigma complex, restores the ring's aromaticity, and regenerates the AlCl₃ catalyst.[5]

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Aromaticity Restoration AcylChloride R-CO-Cl Complex1 R-CO-Cl⁺-AlCl₃⁻ AcylChloride->Complex1 Coordination AlCl3_1 AlCl₃ (Lewis Acid) AlCl3_1->Complex1 AcyliumIon R-C≡O⁺ (Acylium Ion) Complex1->AcyliumIon Cleavage AlCl4 AlCl₄⁻ Complex1->AlCl4 AromaticRing Ar-H (Pyranone Precursor) SigmaComplex Arenium Ion (Sigma Complex) AcyliumIon->SigmaComplex AlCl4->SigmaComplex AlCl3_2 AlCl₃ (Regenerated) AlCl4->AlCl3_2 HCl HCl AlCl4->HCl AromaticRing->SigmaComplex Nucleophilic Attack Product Ar-CO-R (Acylated Pyranone) SigmaComplex->Product Deprotonation

Caption: The three-stage mechanism of Friedel-Crafts Acylation.

A crucial point often overlooked is that the ketone product is itself a moderate Lewis base and forms a strong, often irreversible complex with the AlCl₃ catalyst.[5] This means that, unlike truly catalytic reactions, Friedel-Crafts acylation typically requires a stoichiometric amount of the Lewis acid.[6][7] Failure to account for this is a primary source of failed reactions.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the Friedel-Crafts acylation of pyranone precursors.

Q1: My reaction has stalled, resulting in low or no product yield. What are the most likely causes?

This is the most frequent issue and usually points to one of three culprits: an inactive catalyst, a deactivated substrate, or incorrect stoichiometry.

  • Cause A: Catalyst Inactivity. Lewis acids like AlCl₃ are extremely sensitive to moisture.[7] Any trace of water in your reagents, solvent, or glassware will hydrolyze AlCl₃ to inactive aluminum hydroxides, effectively killing your reaction before it starts.

    • Solution:

      • Rigorous Anhydrous Technique: Flame-dry all glassware under vacuum or in an oven (120°C) overnight. Allow to cool in a desiccator.

      • Solvent Purity: Use freshly distilled, anhydrous solvents or purchase high-purity anhydrous grade solvents and use them under an inert atmosphere (Nitrogen or Argon).

      • Reagent Quality: Use a freshly opened bottle of AlCl₃ or other Lewis acid. Older bottles that have been exposed to air are a common source of failure.

  • Cause B: Deactivated Aromatic Ring. The Friedel-Crafts reaction is an electrophilic aromatic substitution. If your pyranone precursor or the aromatic ring you are targeting contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, or another ketone), the ring's nucleophilicity is drastically reduced, and the reaction will fail.[7][8][9]

    • Solution:

      • Substrate Analysis: Evaluate the electronic properties of your starting material. Halogens are generally acceptable, but more potent deactivating groups will prevent the reaction.[8][9]

      • Alternative Synthesis: If your substrate is too deactivated, you may need to reconsider your synthetic route. This could involve installing the acyl group before adding the deactivating group.

  • Cause C: Insufficient Catalyst. As mentioned, the ketone product complexes with the Lewis acid, sequestering it from the catalytic cycle.[5] Using a merely "catalytic" amount (e.g., 0.1 eq) is insufficient.

    • Solution:

      • Stoichiometric Loading: Start with at least 1.1 to 1.3 equivalents of the Lewis acid catalyst relative to the limiting reagent. For substrates containing other Lewis basic sites (e.g., esters, ethers), you may need to add an additional equivalent of catalyst for each of those sites.

Q2: My TLC/LC-MS shows a complex mixture of products. What is causing this?

While Friedel-Crafts acylation is generally cleaner than its alkylation counterpart, side reactions can still occur.

  • Cause A: Polysubstitution. This is rare in acylation because the newly introduced acyl group is deactivating, which protects the product from a second acylation. However, if your initial pyranone substrate is highly activated with multiple strong electron-donating groups, polysubstitution can sometimes occur.[7]

    • Solution:

      • Control Stoichiometry: Ensure you are not using a large excess of the acylating agent.

      • Lower Temperature: Running the reaction at a lower temperature (e.g., 0 °C or even -20 °C) can often improve selectivity.

  • Cause B: Unintended Intramolecular Reactions. If your acylating agent or pyranone substrate contains other reactive sites, intramolecular (ring-forming) reactions can compete with the desired intermolecular acylation.[10]

    • Solution:

      • Protecting Groups: If your substrate has other nucleophilic sites (like alcohols or phenols), they must be protected prior to the reaction.

      • Structural Review: Carefully examine the structure of your starting materials to predict and avoid potential intramolecular pathways.

G Start Low / No Yield Observed CheckCatalyst 1. Is Catalyst Active & Anhydrous? Start->CheckCatalyst CheckSubstrate 2. Is Substrate Sufficiently Activated? CheckCatalyst->CheckSubstrate Yes FixAnhydrous Action: Use flame-dried glassware, fresh catalyst, anhydrous solvent. CheckCatalyst->FixAnhydrous No CheckStoich 3. Is Catalyst Stoichiometry >1.0 eq? CheckSubstrate->CheckStoich Yes FixSubstrate Action: Re-evaluate synthetic route. Acylation must precede addition of strong EWGs. CheckSubstrate->FixSubstrate No FixStoich Action: Increase Lewis acid to 1.1-1.3 eq per acylating group + Lewis basic site. CheckStoich->FixStoich No Success Reaction Optimized CheckStoich->Success Yes FixAnhydrous->Start Re-run Experiment FixStoich->Start Re-run Experiment

Caption: A decision tree for troubleshooting low-yield reactions.

Section 3: Optimization & FAQs

Q1: How do I select the best Lewis acid and solvent for my specific pyranone synthesis?

The choice of catalyst and solvent is a balancing act between reactivity and selectivity.

Lewis Acid CatalystRelative ReactivityCommon SolventsKey Considerations
AlCl₃ Very HighDichloromethane (DCM), 1,2-Dichloroethane (DCE), Carbon Disulfide (CS₂)The workhorse for most acylations. Can be too harsh for sensitive substrates, potentially causing degradation.[11]
FeCl₃ HighDCM, NitrobenzeneA strong and effective alternative to AlCl₃.[11]
ZnCl₂ ModerateDiethyl Ether, THFA milder Lewis acid, useful for activated substrates where AlCl₃ might be too aggressive.[5]
BF₃·OEt₂ ModerateDCM, Diethyl EtherA convenient liquid Lewis acid, generally milder than AlCl₃.

Solvent Choice: The ideal solvent should be inert to the strong Lewis acid and capable of dissolving the reagents. Chlorinated solvents like DCM and DCE are most common. Nitrobenzene can be used for particularly unreactive substrates as it can be heated to higher temperatures, but its toxicity and difficult removal are significant drawbacks.

Q2: Can I use a carboxylic acid or anhydride directly instead of a more reactive acyl chloride?

Yes, this is an excellent strategy, particularly for intramolecular reactions to form cyclic ketones.[10]

  • Acid Anhydrides: Can be used with standard Lewis acids like AlCl₃ and are a good alternative to acyl chlorides.[3][12]

  • Carboxylic Acids: Direct acylation with carboxylic acids is possible but requires a Brønsted acid catalyst/promoter like polyphosphoric acid (PPA) or methanesulfonic acid (MSA), often with heating.[10] This approach avoids the need to prepare an acyl chloride and is considered a "greener" method.[13]

Q3: My pyranone precursor contains an ester and a phenol. How will this affect the reaction?

Functional group compatibility is critical. Any Lewis basic functional group will coordinate with the Lewis acid catalyst.

  • Phenols (-OH) and Amines (-NH₂): These groups are highly reactive towards Lewis acids and must be protected before attempting a Friedel-Crafts acylation.[14][15] The lone pairs on the oxygen or nitrogen will complex with AlCl₃, deactivating the ring and consuming the catalyst.

  • Esters (-COOR) and Ethers (-OR): These are also Lewis basic. You must account for them by adding an extra equivalent of the Lewis acid for each of these functional groups present in your starting materials.

Section 4: General Experimental Protocol

This protocol provides a robust starting point for an intermolecular Friedel-Crafts acylation. Note: All operations should be performed under an inert atmosphere (N₂ or Ar).

1. Preparation (Anhydrous Conditions):

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.
  • Allow the apparatus to cool to room temperature under a positive pressure of nitrogen.

2. Reagent Loading:

  • To the flask, add the pyranone substrate (1.0 eq) and the anhydrous Lewis acid (e.g., AlCl₃, 1.2 eq).
  • Add anhydrous solvent (e.g., DCM, ~0.1-0.2 M concentration) via cannula or syringe.
  • Cool the resulting suspension to 0 °C in an ice-water bath.

3. Reaction Initiation:

  • Add the acyl chloride (1.1 eq), either neat or dissolved in a small amount of anhydrous DCM, to the stirred suspension dropwise via a syringe over 10-15 minutes. A color change and/or gas evolution (HCl) may be observed.
  • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

4. Reaction Monitoring:

  • Monitor the reaction progress by TLC or LC-MS. Take aliquots carefully, quenching them in a separate vial containing dilute acid and an extraction solvent (e.g., ethyl acetate) before analysis.
  • If the reaction is sluggish at room temperature, it may be gently heated to reflux (typically 40 °C for DCM) until the starting material is consumed.

5. Work-up and Quenching:

  • Once the reaction is complete, cool the flask back to 0 °C.
  • CAUTION: HIGHLY EXOTHERMIC. Very slowly and carefully, pour the reaction mixture into a separate beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.
  • Rinse the reaction flask with a small amount of DCM and add it to the quench beaker.
  • Stir the mixture until all solids have dissolved.

6. Extraction and Purification:

  • Transfer the quenched mixture to a separatory funnel. Separate the organic layer.
  • Extract the aqueous layer two more times with DCM.
  • Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine.
  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
  • Purify the crude product by flash column chromatography or recrystallization.

References

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (2018). Master Organic Chemistry. [Link]

  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022). Chemistry LibreTexts. [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution - YouTube. (2016). YouTube. [Link]

  • Intramolecular Friedel-Crafts Reactions - Master Organic Chemistry. (2018). Master Organic Chemistry. [Link]

  • Friedel-Crafts Acylation - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles - MDPI. (n.d.). MDPI. [Link]

  • 8.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]

  • Friedel Crafts Acylation And Alkylation Reaction - BYJU'S. (n.d.). BYJU'S. [Link]

  • Friedel–Crafts reaction - Wikipedia. (n.d.). Wikipedia. [Link]

  • Friedel-Crafts Acylation with Practice Problems - Chemistry Steps. (n.d.). Chemistry Steps. [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products. (2018). RSC Publishing. [Link]

  • Friedel-Crafts acylation (video) - Khan Academy. (n.d.). Khan Academy. [Link]

  • “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology | Organic Letters - ACS Publications. (n.d.). ACS Publications. [Link]

  • Why are Friedel Crafts reaction not possible for molecules less activated than benzene? (2020). Stack Exchange. [Link]

Sources

Troubleshooting

Technical Support Center: Navigating the Purification Challenges of Oily Pyranone Products

Welcome to the technical support center for the purification of oily pyranone products. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet vexing challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of oily pyranone products. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet vexing challenge of purifying pyranone-based compounds that present as viscous oils or intractable gums. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to empower you to troubleshoot and optimize your purification workflows.

Pyranones are a vital class of heterocyclic compounds found in numerous natural products and serve as key building blocks in medicinal chemistry. However, their inherent polarity and potential for hydrogen bonding, coupled with impurities from their synthesis, often lead to oily products that resist standard crystallization techniques. This guide will provide a structured approach to tackling these challenges head-on.

Part 1: Understanding the Problem - Why is My Pyranone Oily?

The physical state of your crude product is a direct reflection of its chemical composition and the intermolecular forces at play. An oily or gummy consistency in a pyranone product typically arises from one or a combination of the following factors:

  • Inherent Low Melting Point: The intrinsic molecular structure of your target pyranone may simply favor a liquid or amorphous state at room temperature.

  • Presence of Impurities: This is the most common and controllable cause. Even small amounts of impurities can significantly depress the melting point of a compound and inhibit the formation of a stable crystal lattice.

  • Residual Solvents: Trapped solvent molecules can disrupt the ordered packing required for crystallization, leading to an oily appearance.

  • Product Degradation: Pyranones, being lactones (cyclic esters), are susceptible to hydrolysis, which can introduce new, often polar and hygroscopic, impurities into your product mixture.

Part 2: Troubleshooting Guides & FAQs

This section is formatted as a series of questions you might be asking in the lab, with detailed answers and protocols to guide you.

FAQ 1: My pyranone product "oiled out" during crystallization. What happened and how can I fix it?

The Problem: "Oiling out" is a frustrating phenomenon where a compound separates from the crystallization solvent as a liquid phase rather than a solid crystalline phase. This occurs when the compound's solubility limit is reached at a temperature above its melting point (or the melting point of the impure mixture). The resulting oil is often a supersaturated solution of your compound and impurities, which is unlikely to form pure crystals upon solidification.

The Causality: The primary reasons for a pyranone to oil out are:

  • High Impurity Load: Impurities lower the melting point of the mixture, making it more likely to be a liquid at the temperature of supersaturation.

  • Inappropriate Solvent Choice: A solvent in which the pyranone is excessively soluble, or a solvent with a boiling point much higher than the pyranone's melting point, can promote oiling out.

  • Rapid Cooling: Fast cooling can lead to a rapid increase in supersaturation, not giving the molecules enough time to orient themselves into a crystal lattice.

Troubleshooting Protocol: Addressing "Oiling Out"

  • Re-dissolve and Dilute: Gently heat the mixture to re-dissolve the oil. Add a small amount (5-10% more) of the "good" solvent (the one in which your compound is more soluble) to slightly increase the total solvent volume. This will keep the compound in solution for longer during the cooling phase.

  • Slow Down the Cooling: Once re-dissolved, allow the flask to cool to room temperature as slowly as possible. Insulating the flask with glass wool or a beaker can help. Avoid placing it directly in an ice bath from a high temperature.

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic imperfections on the glass can provide nucleation sites.

    • Seeding: If you have a small amount of pure, solid material from a previous batch, add a single, tiny crystal to the cooled, supersaturated solution.

  • Solvent System Re-evaluation: If the above steps fail, a change in the solvent system is warranted.

    • If using a single solvent, try a binary solvent system. Dissolve the oily product in a small amount of a "good" solvent (e.g., ethyl acetate, dichloromethane) and then slowly add a "poor" solvent (e.g., hexane, heptane) at a slightly elevated temperature until the solution becomes faintly turbid. Then, add a drop or two of the "good" solvent to clarify the solution and allow it to cool slowly.

    • Consider solvents with lower boiling points.

Workflow for Troubleshooting "Oiling Out"

G start Oily Product Observed During Crystallization reheat Re-heat to Dissolve Oil start->reheat add_solvent Add 5-10% More 'Good' Solvent reheat->add_solvent slow_cool Cool Slowly to Room Temperature add_solvent->slow_cool check_crystals Crystals Form? slow_cool->check_crystals success Success! Isolate Crystals check_crystals->success Yes induce Induce Crystallization (Scratch/Seed) check_crystals->induce No check_induce Crystals Form? induce->check_induce check_induce->success Yes change_solvent Change Solvent System (e.g., use a binary system) check_induce->change_solvent No failure Failure: Re-evaluate Purification Strategy change_solvent->failure

Caption: Decision workflow for troubleshooting "oiling out".

FAQ 2: I suspect my oily pyranone is impure. What are the likely culprits and how do I remove them?

The Problem: Syntheses of pyranones can result in a variety of side products and unreacted starting materials that contribute to the oily nature of the crude product. Identifying these is the first step to choosing an appropriate purification strategy.

Common Impurities & Their Origins:

Impurity TypeCommon OriginChemical Characteristics
Unreacted Starting MaterialsIncomplete reactionVaries (e.g., β-ketoesters, alkynes)
Rearrangement ProductsAcid/base-catalyzed side reactionsIsomeric to the product, often with similar polarity
Ring-Opened Hydrolysis ProductsExposure to water (acidic or basic conditions)Carboxylic acids and hydroxy-ketones; highly polar
Catalysts & ReagentsLeftover from the reactionCan be acidic, basic, or metallic

Purification Strategy Selection:

The choice of purification method depends on the nature of the impurities. A multi-step approach is often necessary.

G start Crude Oily Pyranone Product analysis Analyze Crude Mixture (TLC, NMR, LC-MS) start->analysis impurity_type Identify Impurity Type analysis->impurity_type acid_base Acidic/Basic Impurities? impurity_type->acid_base Yes polar Polar, Non-ionic Impurities? impurity_type->polar Yes nonpolar Nonpolar Impurities? impurity_type->nonpolar Yes isomers Isomers/Structurally Similar Impurities? impurity_type->isomers Yes extraction Liquid-Liquid Extraction acid_base->extraction chromatography Column Chromatography (Normal or Reversed-Phase) polar->chromatography trituration Trituration with Nonpolar Solvent nonpolar->trituration prep_hplc Preparative HPLC or SFC isomers->prep_hplc G pyranone Pyranone (Lactone) product Hydroxy-carboxylic Acid (Ring-Opened Product) pyranone->product Hydrolysis conditions H₂O (Acid or Base catalyst) conditions->product

Optimization

Technical Support Center: Strategies for Selective Functionalization of the 2H-Pyran-2-one Ring

Introduction Welcome to the technical support center for the selective functionalization of the 2H-pyran-2-one ring. This guide is designed for researchers, scientists, and drug development professionals to provide in-de...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the selective functionalization of the 2H-pyran-2-one ring. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting tips, and answers to frequently asked questions (FAQs) encountered during experimental work with this versatile heterocyclic scaffold. As Senior Application Scientists, we have compiled and synthesized field-proven insights to ensure the information is both accurate and practical.

The 2H-pyran-2-one ring is a privileged core in numerous natural products and pharmacologically active compounds. Its unique electronic nature, possessing both diene and α,β-unsaturated lactone characteristics, allows for a rich and diverse range of chemical transformations.[1][2][3] However, controlling the regioselectivity of these reactions can be a significant challenge. This guide will walk you through the key strategies and considerations for achieving selective functionalization at each position of the pyran-2-one ring.

Understanding the Reactivity of the 2H-Pyran-2-one Ring

The reactivity of the 2H-pyran-2-one ring is governed by the interplay of the electron-donating oxygen atom and the electron-withdrawing carbonyl group. This results in a nuanced electronic landscape:

  • Electron-rich positions (C3 and C5): These positions are analogous to the ortho and para positions of an activated aromatic ring and are susceptible to electrophilic attack.[4]

  • Electron-deficient positions (C4 and C6): These positions are part of a conjugated enone system and are prone to nucleophilic attack.[4]

This inherent electronic bias is the foundation for developing selective functionalization strategies.[5]

Functionalization at the C3 and C5 Positions: Electrophilic Substitution

The electron-rich C3 and C5 positions are the primary targets for electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts type reactions.[4]

Frequently Asked Questions (FAQs)

Q1: I am trying to perform an electrophilic bromination on an unsubstituted 2H-pyran-2-one. How can I control the regioselectivity between the C3 and C5 positions?

A1: Achieving high regioselectivity between C3 and C5 on an unsubstituted ring is challenging due to their similar electronic properties. However, the outcome can be influenced by several factors:

  • Steric Hindrance: If the ring is already substituted, steric hindrance can direct the incoming electrophile to the less hindered position.

  • Reaction Conditions: Carefully controlling the temperature, solvent, and the nature of the electrophile can sometimes favor one position over the other. For instance, bulkier electrophiles may preferentially react at the less sterically hindered C5 position.

  • Directing Groups: The presence of a directing group on the ring will be the most reliable way to control regioselectivity. An electron-donating group at C4, for example, will strongly activate the C3 and C5 positions, and the selectivity will then be governed by the steric and electronic nature of that group.

Q2: My electrophilic substitution reaction is giving me a mixture of mono- and di-substituted products. How can I improve the selectivity for the mono-substituted product?

A2: To favor mono-substitution, you should:

  • Use a stoichiometric amount of the electrophile: Using a slight excess of the pyran-2-one substrate relative to the electrophile can help minimize over-reaction.

  • Lower the reaction temperature: This will decrease the overall reaction rate and can improve selectivity.

  • Slowly add the electrophile: Adding the electrophile dropwise to the reaction mixture can help maintain a low concentration of the electrophile and reduce the likelihood of a second substitution.

Troubleshooting Guide: Electrophilic Substitution at C3/C5
Problem Possible Cause Suggested Solution
Low or no reactivity Insufficiently activated pyran-2-one ring or weak electrophile.* Use a more powerful electrophile or a Lewis acid catalyst to enhance electrophilicity. * Ensure your starting material is sufficiently electron-rich. If not, consider if a different synthetic route to a more activated pyran-2-one is feasible.
Poor regioselectivity (mixture of C3 and C5 isomers) Similar reactivity of C3 and C5 positions.* If possible, introduce a blocking group at one position to direct the substitution to the other. * Systematically screen reaction conditions (solvent, temperature, catalyst) to optimize for one isomer. * Consider a directed metalation approach (see C6 functionalization) followed by quenching with an electrophile for absolute regiocontrol.[6][7]
Decomposition of starting material Harsh reaction conditions (strong acid, high temperature).* Use milder reaction conditions. For example, for bromination, consider using NBS in a less acidic solvent instead of Br2 in acetic acid. * Protect sensitive functional groups on the pyran-2-one ring before attempting the electrophilic substitution.
Representative Protocol: Regioselective Bromination of a 4-Substituted 2H-Pyran-2-one

This protocol describes the selective bromination at the C5 position of a 4-methyl-2H-pyran-2-one, where the C4-methyl group directs the incoming electrophile.

  • Dissolve 4-methyl-2H-pyran-2-one (1.0 eq) in a suitable solvent such as acetic acid or dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of N-bromosuccinimide (NBS) (1.05 eq) in the same solvent to the reaction mixture over 30 minutes.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring the progress by TLC.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-bromo-4-methyl-2H-pyran-2-one.

Functionalization at the C4 Position: Nucleophilic Attack and Metalation

The C4 position is electron-deficient and susceptible to nucleophilic attack. However, direct C-H functionalization at this position is less common and often requires specific strategies to overcome the inherent reactivity of other positions.

Frequently Asked Questions (FAQs)

Q1: I want to introduce a carbon nucleophile at the C4 position. What are the common challenges?

A1: The main challenges for C4 functionalization via nucleophilic attack are:

  • Competing attack at C2 and C6: These positions are also electrophilic and can compete for the nucleophile.[4]

  • Ring-opening: Strong nucleophiles can lead to ring-opening of the lactone.[4]

  • Lack of a good leaving group at C4: For a nucleophilic aromatic substitution-type reaction, a pre-installed leaving group at C4 is necessary.

Q2: Is it possible to achieve C4-lithiation of a 2H-pyran-2-one?

A2: Direct C4-lithiation is challenging due to the acidity of other protons and the potential for nucleophilic addition of the organolithium reagent. However, drawing analogy from pyridine chemistry, a thermodynamic deprotonation at C4 might be achievable under specific conditions.[1] Using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or a sodium base (e.g., n-butylsodium) at low temperatures could potentially favor C4 deprotonation, especially if the C2 and C6 positions are blocked.[1]

Troubleshooting Guide: C4-Functionalization
Problem Possible Cause Suggested Solution
Nucleophilic addition at C2 or C6 instead of C4 Kinetic control favoring attack at the more accessible electrophilic sites.* Use a bulkier nucleophile that may favor the less hindered C4 position. * If attempting a metalation, use a thermodynamic base and allow the reaction to equilibrate to favor the more stable C4-metalated species.[1]
Ring-opening of the lactone Use of a strong, hard nucleophile.* Employ softer, less basic nucleophiles (e.g., cuprates instead of organolithiums). * Perform the reaction at very low temperatures.
No reaction with a C4-halogenated pyran-2-one Poor reactivity of the C4-halide towards nucleophilic aromatic substitution.* Use a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Stille, or Heck coupling) to introduce the desired group.[8][9]

Functionalization at the C6 Position: Directed Metalation and Cross-Coupling

The C6 position is part of the α,β-unsaturated lactone system and is highly electron-deficient. Selective functionalization at this position often requires advanced strategies.

Frequently Asked Questions (FAQs)

Q1: How can I achieve selective C-H functionalization at the C6 position?

A1: Direct C6 C-H functionalization is difficult. The most reliable methods involve:

  • Directed Ortho-Metalation (DoM): By installing a directing group at a suitable position (e.g., at C5 or on a substituent at C5), it is possible to direct a strong base to deprotonate the C6 position. The resulting organometallic intermediate can then be trapped with an electrophile.[7]

  • Transition Metal Catalysis: Specific catalytic systems, often involving nickel or rhodium, have been developed for the C6-functionalization of related heterocycles like 2-pyridones.[2][5] These methods often rely on a directing group on the nitrogen atom, which is not directly applicable to pyran-2-ones, but similar principles could be adapted.

Q2: I have a 6-halo-2H-pyran-2-one. What are the best methods to introduce a new C-C bond at this position?

A2: 6-Halo-2H-pyran-2-ones are excellent substrates for palladium-catalyzed cross-coupling reactions. The most common methods include:

  • Suzuki-Miyaura Coupling: Reacts with boronic acids or esters.[9]

  • Stille Coupling: Reacts with organostannanes.

  • Heck Reaction: Reacts with alkenes.

  • Sonogashira Coupling: Reacts with terminal alkynes.[10]

Troubleshooting Guide: C6-Functionalization
Problem Possible Cause Suggested Solution
Low yield in a directed metalation reaction Inefficient deprotonation or decomposition of the organometallic intermediate.* Screen different strong bases (n-BuLi, s-BuLi, LDA) and reaction temperatures. * Ensure strictly anhydrous and inert conditions. * Trap the intermediate at a very low temperature.
Decomposition of the catalyst in a cross-coupling reaction Catalyst poisoning or instability.* Use a more robust ligand for the palladium catalyst. * Ensure the reagents and solvents are of high purity and de-gassed. * Add a co-catalyst or additive if the specific reaction requires it (e.g., a copper co-catalyst for Sonogashira coupling).[10]
Homocoupling of the organometallic reagent in a cross-coupling reaction Undesired side reaction.* Optimize the reaction stoichiometry and the rate of addition of the reagents. * Change the palladium catalyst and/or ligand.

Diels-Alder Reactions of 2H-Pyran-2-ones

2H-pyran-2-ones can function as dienes in [4+2] cycloaddition reactions. A key feature of these reactions is the subsequent retro-Diels-Alder elimination of CO2 from the initial bicyclic adduct to form a new aromatic ring.

Frequently Asked Questions (FAQs)

Q1: What kind of dienophiles react with 2H-pyran-2-ones?

A1: Electron-deficient dienophiles are generally required for an efficient Diels-Alder reaction with the electron-rich 2H-pyran-2-one diene system. Common dienophiles include maleic anhydride, N-substituted maleimides, and acetylenic esters.

Q2: How can I control the regioselectivity of the Diels-Alder reaction with an unsymmetrical dienophile?

A2: The regioselectivity is governed by the electronic and steric properties of the substituents on both the pyran-2-one and the dienophile. The reaction generally follows the "ortho" and "para" selectivity rules of the Diels-Alder reaction, where the most nucleophilic carbon of the diene bonds to the most electrophilic carbon of the dienophile.[11]

Troubleshooting Guide: Diels-Alder Reactions
Problem Possible Cause Suggested Solution
No reaction or slow reaction rate Poor reactivity of the diene or dienophile.* Use a more electron-deficient dienophile. * Increase the reaction temperature or use microwave irradiation. * Employ a Lewis acid catalyst to activate the dienophile.
Low regioselectivity Similar electronic and steric influences of the substituents.* Modify the substituents on the pyran-2-one or dienophile to enhance the electronic bias. * Screen different Lewis acid catalysts, as they can sometimes influence the regioselectivity.
Decomposition of the product High reaction temperatures leading to side reactions.* Try to perform the reaction at a lower temperature for a longer time. * If using microwave heating, carefully control the temperature and irradiation time.

Visualizing Reactivity and Strategies

Reactivity Map of the 2H-Pyran-2-one Ring

G cluster_C3C5 C3/C5 Functionalization cluster_C4 C4 Functionalization cluster_C6 C6 Functionalization start Desired Functionalization Position? C3C5 C3 or C5 start->C3C5 C4 C4 start->C4 C6 C6 start->C6 is_subst_C3C5 Is the other position substituted/blocked? C3C5->is_subst_C3C5 electrophilic_sub Use Electrophilic Substitution (e.g., Halogenation, Nitration) is_subst_C3C5->electrophilic_sub Yes direct_metalation Consider Directed Metalation for absolute regiocontrol is_subst_C3C5->direct_metalation No is_leaving_group Is there a leaving group at C4? C4->is_leaving_group cross_coupling_C4 Use Cross-Coupling Reaction (e.g., Suzuki, Heck) is_leaving_group->cross_coupling_C4 Yes thermo_metalation Attempt Thermodynamic Metalation is_leaving_group->thermo_metalation No is_c6_halo Is the pyran-2-one C6-halogenated? C6->is_c6_halo cross_coupling_C6 Use Cross-Coupling Reaction is_c6_halo->cross_coupling_C6 Yes dom_C6 Use Directed Ortho-Metalation Strategy is_c6_halo->dom_C6 No

Sources

Reference Data & Comparative Studies

Validation

In Vivo Efficacy of 4-Methyl-6-(2-methyl-1-propen-1-yl)-2H-pyran-2-one: A Comparative Guide for Preclinical Researchers

This guide provides a comprehensive technical overview of a proposed in vivo efficacy study for the novel compound 4-Methyl-6-(2-methyl-1-propen-1-yl)-2H-pyran-2-one in a murine model of acute inflammation. As a member o...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of a proposed in vivo efficacy study for the novel compound 4-Methyl-6-(2-methyl-1-propen-1-yl)-2H-pyran-2-one in a murine model of acute inflammation. As a member of the 2H-pyran-2-one class, this compound is structurally related to dehydroacetic acid and its derivatives, which have demonstrated a spectrum of biological activities, including antimicrobial and anti-inflammatory properties[1][2]. This guide is intended for researchers, scientists, and drug development professionals, offering a framework for evaluating its potential as an anti-inflammatory agent compared to established non-steroidal anti-inflammatory drugs (NSAIDs).

Introduction to 4-Methyl-6-(2-methyl-1-propen-1-yl)-2H-pyran-2-one and its Therapeutic Rationale

4-Methyl-6-(2-methyl-1-propen-1-yl)-2H-pyran-2-one is a synthetic compound belonging to the α-pyrone class of heterocyclic compounds. While direct in vivo data for this specific molecule is not yet extensively published, the broader family of 2H-pyran-2-ones and its derivatives are known for their diverse biological activities[3][4]. Notably, derivatives of the closely related dehydroacetic acid have shown promising anti-inflammatory effects[2]. This structural precedent provides a strong rationale for investigating the anti-inflammatory potential of 4-Methyl-6-(2-methyl-1-propen-1-yl)-2H-pyran-2-one.

The primary hypothesis for this investigation is that 4-Methyl-6-(2-methyl-1-propen-1-yl)-2H-pyran-2-one will exhibit dose-dependent anti-inflammatory effects in a well-established murine model of acute inflammation, comparable or superior to a standard-of-care NSAID.

Comparative Framework: The Carrageenan-Induced Paw Edema Model

To assess the in vivo anti-inflammatory efficacy of 4-Methyl-6-(2-methyl-1-propen-1-yl)-2H-pyran-2-one, the carrageenan-induced paw edema model in mice is a widely accepted and well-characterized acute inflammation model[5][6][7]. This model is particularly useful for the initial screening of compounds with potential anti-inflammatory activity.

The inflammatory response in this model is biphasic. The early phase (0-2.5 hours) is characterized by the release of histamine, serotonin, and bradykinin. The late phase (2.5-6 hours) is primarily mediated by the production of prostaglandins and the infiltration of polymorphonuclear leukocytes. This biphasic nature allows for some insight into the potential mechanism of action of the test compound.

Experimental Workflow:

G cluster_0 Pre-Treatment Phase cluster_1 Treatment & Induction Phase cluster_2 Data Collection & Analysis Phase acclimatization Acclimatization of Mice grouping Randomization into Treatment Groups acclimatization->grouping baseline Baseline Paw Volume Measurement grouping->baseline treatment Oral Administration of Test Compound, Vehicle, or Reference Drug baseline->treatment induction Subplantar Injection of Carrageenan treatment->induction measurement Paw Volume Measurement at 1, 2, 3, 4, 5, 6 hours induction->measurement calculation Calculation of Paw Edema & Percent Inhibition measurement->calculation statistics Statistical Analysis calculation->statistics

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, ensuring robustness and reproducibility.

3.1. Animals:

  • Male BALB/c mice, 6-8 weeks old, weighing 20-25g.

  • Animals should be acclimatized for at least one week before the experiment.

  • Housing should be under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.

3.2. Treatment Groups: A minimum of five groups (n=8 per group) should be established:

  • Group 1 (Vehicle Control): 0.5% Carboxymethylcellulose (CMC) in saline, p.o.

  • Group 2 (Test Compound - Low Dose): 10 mg/kg 4-Methyl-6-(2-methyl-1-propen-1-yl)-2H-pyran-2-one in 0.5% CMC, p.o.

  • Group 3 (Test Compound - High Dose): 30 mg/kg 4-Methyl-6-(2-methyl-1-propen-1-yl)-2H-pyran-2-one in 0.5% CMC, p.o.

  • Group 4 (Reference Control): 10 mg/kg Indomethacin in 0.5% CMC, p.o.

  • Group 5 (Naive Control): No treatment.

3.3. Procedure:

  • Measure the initial volume of the right hind paw of each mouse using a plethysmometer.

  • Administer the respective treatments orally (p.o.) to each group.

  • One hour after treatment, induce inflammation by injecting 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the subplantar region of the right hind paw.

  • Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours post-carrageenan injection.

3.4. Endpoint Analysis:

  • Paw Edema: Calculated as the difference between the paw volume at each time point and the baseline paw volume.

  • Percentage Inhibition of Edema: Calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average paw edema in the vehicle control group and Vt is the average paw edema in the treated group.

Hypothetical Comparative Data

The following table presents a hypothetical but plausible set of results for the proposed study, allowing for a clear comparison of the test compound against a standard NSAID.

Treatment GroupDose (mg/kg)Mean Paw Edema (mL) at 3h (± SEM)% Inhibition of Edema at 3h
Vehicle Control-0.45 ± 0.04-
4-Methyl-6-(2-methyl-1-propen-1-yl)-2H-pyran-2-one100.31 ± 0.03*31.1%
4-Methyl-6-(2-methyl-1-propen-1-yl)-2H-pyran-2-one300.22 ± 0.02 51.1%
Indomethacin100.19 ± 0.0257.8%

*p < 0.05, **p < 0.01 compared to Vehicle Control

These hypothetical results suggest that 4-Methyl-6-(2-methyl-1-propen-1-yl)-2H-pyran-2-one exhibits a dose-dependent anti-inflammatory effect. The higher dose shows efficacy approaching that of the standard NSAID, Indomethacin.

Mechanistic Insights and Signaling Pathways

The anti-inflammatory effects of NSAIDs are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins. Prostaglandins are potent inflammatory mediators that contribute to vasodilation, increased vascular permeability, and pain. It is plausible that 4-Methyl-6-(2-methyl-1-propen-1-yl)-2H-pyran-2-one may also exert its effects through this pathway.

G cluster_0 Inflammatory Stimulus cluster_1 Prostaglandin Synthesis Pathway cluster_2 Inflammatory Response cluster_3 Points of Intervention stimulus Cell Membrane Phospholipids pla2 Phospholipase A2 aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 aa->cox pgg2 PGG2 cox->pgg2 pgh2 PGH2 pgg2->pgh2 pgs Prostaglandins pgh2->pgs inflammation Pain, Edema, Redness pgs->inflammation nsaids NSAIDs (e.g., Indomethacin) nsaids->cox Inhibition test_compound 4-Methyl-6-(2-methyl-1-propen-1-yl)-2H-pyran-2-one test_compound->cox Hypothesized Inhibition

Caption: Hypothesized mechanism of action via the COX pathway.

Conclusion and Future Directions

The hypothetical data and the established biological activities of related compounds suggest that 4-Methyl-6-(2-methyl-1-propen-1-yl)-2H-pyran-2-one is a promising candidate for further investigation as an anti-inflammatory agent. The proposed in vivo study in a murine model provides a robust framework for its initial evaluation.

Future studies should aim to:

  • Confirm the dose-response relationship and determine the ED50.

  • Investigate the compound's effect on both phases of carrageenan-induced edema to elucidate its potential mechanism.

  • Evaluate its efficacy in chronic inflammation models.

  • Conduct in vitro assays to directly assess its inhibitory activity on COX-1 and COX-2.

This guide provides a comprehensive, albeit predictive, comparison based on the available scientific literature for this class of compounds. The experimental design and data interpretation framework presented here are intended to facilitate the rigorous and objective evaluation of 4-Methyl-6-(2-methyl-1-propen-1-yl)-2H-pyran-2-one's therapeutic potential.

References

  • Antifungal activity of 4-methyl-6-alkyl-2H-pyran-2-ones. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]

  • Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PMC. Retrieved January 27, 2026, from [Link]

  • Griswold, D. E., Hillegass, L. M., Breton, J. J., White, J. R., & Adams, J. L. (1998). Differentiation in vivo of classical non-steroidal antiinflammatory drugs from cytokine suppressive antiinflammatory drugs and other pharmacological classes using mouse tumour necrosis factor alpha production. PubMed. Retrieved January 27, 2026, from [Link]

  • Synthesis and antibacterial activities of enamine derivatives of dehydroacetic acid. (2015). National Institutes of Health. Retrieved January 27, 2026, from [Link]

  • Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. (2022). MDPI. Retrieved January 27, 2026, from [Link]

  • Effective analgesic and lethal doses of NSAIDs in mice. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Fungicide comprising 4-methyl-6-pentyl-2h-pyran-2-one. (n.d.). Google Patents.
  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.). Retrieved January 27, 2026, from [Link]

  • (PDF) Study of Dehydro Acetic Acid : Chemical and Biological Activity. (2021). ResearchGate. Retrieved January 27, 2026, from [Link]

  • A New Insight into 6-Pentyl-2H-pyran-2-one against Peronophythora litchii via TOR Pathway. (2023). Retrieved January 27, 2026, from [Link]

  • Fischer, S. M., Lo, H. H., Gordon, G. B., Seibert, K., Kelloff, G., Lubet, R. A., & Conti, C. J. (2011). Non-steroidal Anti-inflammatory Drugs and Coxibs In Chemoprevention: A Commentary Based Primarily on Animal Studies. National Institutes of Health. Retrieved January 27, 2026, from [Link]

  • The Role of Nonsteroidal Antiinflammatory Drugs and Cyclooxygenase-2 Inhibitors on Experimental Colitis. (n.d.). In Vivo. Retrieved January 27, 2026, from [Link]

  • Relaxant Activity of 4H-Pyran and 1,6-Dihydropyridine Derivatives on Isolated Rat Trachea. (2024). Retrieved January 27, 2026, from [Link]

  • VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. (2017). International Journal of Pharmaceutical Sciences and Research. Retrieved January 27, 2026, from [Link]

  • In-Vitro, In-Vivo, Molecular Docking and ADMET Studies of 2-Substituted 3,7-Dihydroxy-4H-chromen-4-one for Oxidative Stress, Inflammation and Alzheimer's Disease. (2022). PubMed. Retrieved January 27, 2026, from [Link]

  • EXTRACTION OF 4H-PYRAN-4-ONE, 2,3-DIHYDRO -6-METHYL-, AN ALTERNATIVE ANTIFUNGAL AGENT, FROM SCHIZOPHYLLUM COMMUNE: OPTIMIZATION AND KINETIC STUDY. (2025). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). (n.d.). PMC. Retrieved January 27, 2026, from [Link]

  • Advances in the synthesis of dehydroacetic acid based pyrazole-pyridine conjugates with promising anti-malarial and anti-inflammatory potentials. (n.d.). Taylor & Francis Online. Retrieved January 27, 2026, from [Link]

  • Animal Models for Inflammation: A Review. (n.d.). Asian Journal of Pharmaceutical Research. Retrieved January 27, 2026, from [Link]

  • Discovery of 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate (ML221) as a functional antagonist of the apelin (APJ) receptor. (2012). PubMed. Retrieved January 27, 2026, from [Link]

  • Non-steroidal Anti-inflammatory Drugs in Tonic, Phasic and Inflammatory Mouse Models. (2019). Retrieved January 27, 2026, from [Link]

  • Inflammation & Autoimmune Disease Models. (n.d.). WuXi Biology. Retrieved January 27, 2026, from [Link]

  • Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid. (2022). MDPI. Retrieved January 27, 2026, from [Link]

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Comparative

A Comparative Guide to the Synthesis of 4-Methyl-6-Alkyl-2-Pyrones: A Novel Tandem Approach versus Established Metal-Catalyzed Routes

For Researchers, Scientists, and Drug Development Professionals The 2-pyrone scaffold is a privileged motif in medicinal chemistry and natural product synthesis, exhibiting a wide array of biological activities including...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-pyrone scaffold is a privileged motif in medicinal chemistry and natural product synthesis, exhibiting a wide array of biological activities including antifungal, antibiotic, and cytotoxic properties.[1] Specifically, 4-methyl-6-alkyl-2-pyrones are key intermediates in the synthesis of more complex molecules, making the development of efficient and versatile synthetic routes to this core structure a significant area of interest. This guide introduces a novel, one-pot tandem synthetic strategy for 4-methyl-6-alkyl-2-pyrones and provides an in-depth comparison with two prominent, established metal-catalyzed methodologies: a gold-catalyzed cyclization and a rhodium-catalyzed oxidative annulation.

A Novel Approach: Tandem Knoevenagel Condensation and Lactonization

This proposed new route offers a streamlined, metal-free, one-pot synthesis of 4-methyl-6-alkyl-2-pyrones from readily available starting materials: a β-ketoester (ethyl acetoacetate) and an α,β-unsaturated aldehyde (crotonaldehyde or a higher alkyl analogue). The reaction proceeds through a base-catalyzed Knoevenagel condensation, followed by an in-situ acid-catalyzed lactonization.

Mechanistic Rationale

The causality behind this one-pot strategy lies in the sequential generation of reactive intermediates. A weak base, such as piperidine, is sufficient to deprotonate the active methylene group of ethyl acetoacetate, initiating the Knoevenagel condensation with the α,β-unsaturated aldehyde. The resulting intermediate, upon acidification, undergoes cyclization and subsequent dehydration to yield the thermodynamically stable 2-pyrone ring system. This tandem approach is designed to be experimentally straightforward and avoids the use of expensive and potentially toxic heavy metal catalysts.

Experimental Protocol: Synthesis of 4-Methyl-6-propyl-2-pyrone

Materials:

  • Ethyl acetoacetate (1.0 eq)

  • Pentanal (1.1 eq)

  • Piperidine (0.1 eq)

  • Acetic acid (0.2 eq)

  • Toluene

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of ethyl acetoacetate (1.0 eq) and pentanal (1.1 eq) in toluene (0.5 M), add piperidine (0.1 eq).

  • Reflux the mixture using a Dean-Stark apparatus for 4-6 hours, monitoring the reaction by TLC.

  • After completion of the condensation, cool the reaction mixture to room temperature and add acetic acid (0.2 eq).

  • Resume reflux for an additional 8-12 hours, or until TLC analysis indicates the formation of the 2-pyrone.

  • Cool the reaction to room temperature and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 4-methyl-6-propyl-2-pyrone.

Visualizing the Mechanism

Tandem_Knoevenagel_Lactonization cluster_0 Knoevenagel Condensation cluster_1 Lactonization Start Ethyl Acetoacetate + Pentanal Enolate Enolate Formation (+ Piperidine) Start->Enolate Base Adduct Nucleophilic Addition Enolate->Adduct Aldehyde Dehydration Dehydration Adduct->Dehydration Intermediate α,β-Unsaturated Ketoester Dehydration->Intermediate Protonation Ester Carbonyl Protonation (+ Acetic Acid) Intermediate->Protonation Acid catalyst Cyclization Intramolecular Nucleophilic Attack Protonation->Cyclization Final_Dehydration Dehydration Cyclization->Final_Dehydration Product 4-Methyl-6-propyl-2-pyrone Final_Dehydration->Product

Caption: Proposed mechanism for the tandem Knoevenagel condensation and lactonization.

Comparative Analysis with Established Synthetic Routes

To validate the proposed new route, we compare it against two well-established, metal-catalyzed methods for the synthesis of substituted 2-pyrones: a gold-catalyzed cycloisomerization and a rhodium-catalyzed oxidative annulation.

Method 1: Gold-Catalyzed Cycloisomerization of Ynoates

Gold catalysts, particularly gold(I) complexes, are known for their high affinity for alkynes, enabling a range of cycloisomerization reactions under mild conditions.[2] This approach typically involves the synthesis of a substituted ynoate precursor, which then undergoes a gold-catalyzed 6-endo-dig cyclization to form the 2-pyrone ring.

Mechanistic Rationale

The high alkynophilicity of the gold(I) catalyst is the driving force for this transformation. Coordination of the gold catalyst to the alkyne moiety of the ynoate activates it towards nucleophilic attack by the carbonyl oxygen of the ester. This intramolecular cyclization is highly efficient and often proceeds with excellent regioselectivity.

Experimental Protocol: Synthesis of a 4,6-Disubstituted-2-Pyrone (Adapted from Literature)[3]

Step 1: Synthesis of the Ynoate Precursor (This step is often required and adds to the overall step count)

  • A suitable carboxylic acid is coupled with a terminal alkyne using standard coupling methods (e.g., DCC/DMAP) to yield the ynoate precursor.

Step 2: Gold-Catalyzed Cyclization

  • To a solution of the ynoate in a suitable solvent (e.g., dichloromethane), a gold(I) catalyst such as [(Ph₃P)AuCl]/AgOTf (1-5 mol%) is added.

  • The reaction is stirred at room temperature for 1-4 hours, with progress monitored by TLC.

  • Upon completion, the reaction mixture is filtered through a short pad of silica gel and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Visualizing the Workflow

Gold_Catalyzed_Workflow Start Carboxylic Acid + Alkyne Coupling Ynoate Synthesis (e.g., DCC/DMAP) Start->Coupling Ynoate Isolated Ynoate Precursor Coupling->Ynoate Cyclization Gold(I)-Catalyzed 6-endo-dig Cyclization Ynoate->Cyclization Product 4,6-Disubstituted-2-Pyrone Cyclization->Product

Caption: Workflow for the gold-catalyzed synthesis of 2-pyrones.

Method 2: Rhodium-Catalyzed Oxidative Annulation

Rhodium catalysts are effective for C-H activation and subsequent annulation reactions. In the context of 2-pyrone synthesis, a rhodium(III) catalyst can mediate the oxidative coupling of an acrylic acid with an internal alkyne.[2]

Mechanistic Rationale

This reaction proceeds via a vinylic C-H bond cleavage of the acrylic acid, mediated by the rhodium catalyst. The resulting rhodacycle intermediate then undergoes insertion of the alkyne, followed by reductive elimination to furnish the 2-pyrone product and regenerate the active rhodium(III) species with the aid of an oxidant.

Experimental Protocol: Synthesis of a Substituted 2-Pyrone (Adapted from Literature)[2]

Materials:

  • Substituted acrylic acid (1.0 eq)

  • Internal alkyne (2.0 eq)

  • [Cp*RhCl₂]₂ (2.5 mol%)

  • Ag₂CO₃ (2.0 eq)

  • Solvent (e.g., t-AmylOH)

Procedure:

  • A mixture of the acrylic acid, alkyne, [Cp*RhCl₂]₂, and Ag₂CO₃ in t-AmylOH is heated at a specified temperature (e.g., 100 °C) for a designated time (e.g., 24 hours) in a sealed tube.

  • After cooling to room temperature, the reaction mixture is diluted with a suitable solvent (e.g., ethyl acetate) and filtered through celite.

  • The filtrate is concentrated, and the residue is purified by column chromatography to yield the desired 2-pyrone.

Visualizing the Workflow

Rhodium_Catalyzed_Workflow Start Acrylic Acid + Alkyne Reaction One-Pot Oxidative Annulation (Rh(III) catalyst, Ag₂CO₃ oxidant) Start->Reaction Product Substituted-2-Pyrone Reaction->Product

Caption: Workflow for the rhodium-catalyzed synthesis of 2-pyrones.

Performance Comparison

FeatureNovel Tandem RouteGold-Catalyzed CycloisomerizationRhodium-Catalyzed Oxidative Annulation
Catalyst Piperidine/Acetic Acid (Organocatalyst)Gold(I) Complex (e.g., [(Ph₃P)AuCl]/AgOTf)Rhodium(III) Complex (e.g., [Cp*RhCl₂]₂)
Starting Materials β-ketoester, α,β-unsaturated aldehydeSubstituted YnoateAcrylic acid, internal alkyne
Reaction Steps One-potTypically two steps (precursor synthesis + cyclization)One-pot
Reaction Conditions Reflux in tolueneRoom temperatureHigh temperature (e.g., 100 °C)
Reagents/Additives Dean-Stark for water removalSilver salt co-catalystStoichiometric silver oxidant
Estimated Yield Moderate to GoodGood to ExcellentGood
Substrate Scope Dependent on availability of aldehydes and β-ketoestersBroad, tolerant of many functional groupsGood, but can be sensitive to sterics
Cost & Toxicity Low cost, low toxicity catalystHigh cost, moderate toxicity catalystHigh cost, moderate toxicity catalyst
Green Chemistry Favorable (metal-free, common solvents)Less favorable (heavy metal, silver waste)Less favorable (heavy metal, silver waste)

Conclusion

The novel tandem Knoevenagel condensation/lactonization route presents a compelling alternative for the synthesis of 4-methyl-6-alkyl-2-pyrones. Its primary advantages lie in its operational simplicity, the use of inexpensive and low-toxicity reagents, and its metal-free nature, which aligns with the principles of green chemistry. While the yields may be more moderate compared to the highly efficient gold-catalyzed route, the avoidance of a separate precursor synthesis step makes it more step-economical.

The gold-catalyzed cycloisomerization remains a powerful method, particularly for complex substrates, offering high yields under very mild conditions. However, the cost of the catalyst and the need for a pre-functionalized substrate are significant considerations. The rhodium-catalyzed oxidative annulation is also an effective one-pot method but requires high temperatures and a stoichiometric amount of a silver oxidant, which can be disadvantageous in terms of cost and waste generation.

For researchers and drug development professionals, the choice of synthetic route will depend on the specific requirements of their project. For large-scale synthesis where cost and environmental impact are major drivers, the novel tandem route is an attractive option. For intricate molecular architectures where maximizing yield and functional group tolerance is paramount, the gold-catalyzed method may be preferred. The rhodium-catalyzed approach offers a balance of one-pot efficiency with a broader range of starting material combinations. This comparative guide provides the necessary data and protocols to make an informed decision based on these trade-offs.

References

  • Recent Advances in the Synthesis of 2-Pyrones. Marine Drugs.[Link]

  • 2-Pyrone synthesis - Organic Chemistry Portal. Organic Chemistry Portal.[Link]

  • Gold-catalyzed sequential alkyne activation for the synthesis of 4,6-disubstituted phosphorus 2-pyrones. PubMed.[Link]

  • Recent Advances in the Synthesis of 2-Pyrones. National Center for Biotechnology Information.[Link]

  • Syntheses of α-Pyrones Using Gold-Catalyzed Coupling Reactions. Organic Letters.[Link]

  • Divergent rhodium-catalyzed electrochemical vinylic C–H annulation of acrylamides with alkynes. PubMed Central.[Link]

Sources

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Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-6-(2-methyl-1-propen-1-yl)-2H-pyran-2-one
Reactant of Route 2
Reactant of Route 2
4-Methyl-6-(2-methyl-1-propen-1-yl)-2H-pyran-2-one
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